Tos-Gly-Pro-Arg-ANBA-IPA
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N9O8S/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33)/t23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZFADUXBXXXMO-ZCYQVOJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N9O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tos-Gly-Pro-Arg-ANBA-IPA is a synthetic chromogenic and luminescent peptide substrate designed for the specific and sensitive detection of serine proteases, primarily thrombin and Factor Xa. Its mechanism of action is predicated on the enzymatic cleavage of the peptide backbone at the arginine residue. This cleavage liberates the ANBA-IPA (5-amino-2-nitrobenzoic acid N-isopropylamide) moiety, which subsequently generates a detectable colorimetric or luminescent signal. This substrate is integral to various in vitro diagnostic assays, notably in hemostasis testing for Activated Protein C (APC) resistance and in monitoring anticoagulant therapies such as hirudin. This guide provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
The fundamental principle behind this compound lies in its function as a specific substrate for certain serine proteases involved in the coagulation cascade. The peptide sequence, Glycyl-Prolyl-Arginine (Gly-Pro-Arg), mimics the natural cleavage site for enzymes like thrombin and Factor Xa.
Enzymatic Hydrolysis: In the presence of the target enzyme (e.g., thrombin or Factor Xa), the substrate undergoes hydrolysis at the carboxy-terminal side of the arginine residue. This enzymatic reaction breaks the amide bond linking the arginine to the ANBA-IPA chromophore/luminophore.
Signal Generation: The release of the ANBA-IPA group from the peptide results in a significant shift in its spectral properties, leading to the production of a measurable signal. The intensity of this signal is directly proportional to the enzymatic activity under specific assay conditions. While the precise structure of ANBA-IPA is not consistently published in public literature, its function as a reporter group is well-established. The detection can be performed spectrophotometrically by measuring the change in absorbance at a specific wavelength or through luminescence measurement.[1][2]
The following diagram illustrates the enzymatic cleavage of this compound.
Caption: Enzymatic cleavage of this compound.
Quantitative Data
| Enzyme | Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Reference |
| Human α-thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 µM | 127 ± 8 s-1 | [3] |
| Human γ-thrombin | Tos-Gly-Pro-Arg-pNA | 14.3 ± 2.4 µM | 160 ± 9 s-1 | [3] |
Data presented as mean ± standard deviation.
Application in Activated Protein C (APC) Resistance Testing
A primary application of substrates like this compound is in chromogenic assays for APC resistance, a condition most commonly associated with the Factor V Leiden mutation.[4]
Signaling Pathway:
-
Activation of Factor X: In the assay, Factor X is activated to Factor Xa.
-
Inhibition by APC: In a parallel reaction, Activated Protein C (APC) is added. In a normal patient sample, APC inactivates Factor Va, a critical cofactor for Factor Xa in the prothrombinase complex. This significantly reduces the amount of thrombin generated.
-
Factor V Leiden: In individuals with the Factor V Leiden mutation, Factor Va is resistant to inactivation by APC. Consequently, Factor Xa activity remains high, leading to sustained thrombin generation.
-
Substrate Cleavage: The generated Factor Xa (or thrombin in some assay formats) cleaves the chromogenic substrate (this compound), releasing the ANBA-IPA moiety.
-
Signal Detection: The amount of released chromophore is measured. A higher signal in the presence of APC indicates resistance to its anticoagulant effect.
The following diagram outlines the signaling pathway in an APC resistance assay.
Caption: Signaling pathways in normal vs. Factor V Leiden APC resistance.
Experimental Protocols
The following is a generalized experimental protocol for a chromogenic assay for hirudin, a direct thrombin inhibitor, adapted from the principles described by Hafner et al. (1995).[5][6] This protocol illustrates the use of this compound in a clinical diagnostic setting.
Objective: To determine the concentration of hirudin in plasma.
Principle: A known, constant amount of thrombin is added to a plasma sample. Hirudin in the plasma will inhibit a portion of this thrombin. The remaining active thrombin is then measured by its ability to cleave the chromogenic substrate, this compound. The signal generated is inversely proportional to the hirudin concentration.
Materials:
-
This compound solution
-
Human α-thrombin solution
-
Tris buffer (pH 7.4)
-
Patient citrated plasma
-
Hirudin calibrators and controls
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge patient blood sample to obtain platelet-poor plasma.
-
Assay Plate Preparation:
-
Pipette 20 µL of patient plasma, calibrators, or controls into designated wells of a microplate.
-
Add 100 µL of Tris buffer to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of pre-warmed human α-thrombin solution to each well to start the thrombin-hirudin inhibition reaction.
-
Incubate at 37°C for a defined period (e.g., 2 minutes).
-
-
Chromogenic Reaction:
-
Add 50 µL of the pre-warmed this compound solution to each well.
-
-
Measurement:
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader set to 37°C.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the rate of change in absorbance versus the concentration of the hirudin calibrators.
-
Determine the hirudin concentration in patient samples and controls by interpolating their absorbance rates from the calibration curve.
-
The workflow for this experimental protocol is depicted below.
Caption: Experimental workflow for a hirudin chromogenic assay.
Conclusion
This compound is a valuable tool for researchers and clinicians in the field of hemostasis and thrombosis. Its mechanism of action, based on specific enzymatic cleavage by key coagulation proteases, allows for the development of sensitive and reliable assays for diagnosing conditions like APC resistance and for monitoring anticoagulant therapy. The clear relationship between enzyme activity and signal generation, combined with the availability of automated platforms, underscores the utility of this chromogenic substrate in modern laboratory medicine and drug development.
References
- 1. Oxidative stress, testosterone, and cognition among Caucasian and Mexican American men with and without Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. karger.com [karger.com]
- 4. interchim.fr [interchim.fr]
- 5. Thieme E-Books & E-Journals - [thieme-connect.com]
- 6. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
An In-depth Technical Guide to Tos-Gly-Pro-Arg-ANBA-IPA: A Chromogenic Substrate for Thrombin Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the chromogenic peptide substrate Nα-Tosyl-glycyl-L-prolyl-L-arginyl-(5-amino-2-nitro)benzoylisopropylamide, commonly abbreviated as Tos-Gly-Pro-Arg-ANBA-IPA. This substrate is a valuable tool in the study of coagulation and the development of antithrombotic therapies. Its primary application lies in the quantitative determination of thrombin activity, particularly in assays for the potent thrombin inhibitor, hirudin. This document details the inferred chemical structure, physicochemical properties, a representative experimental protocol for its use in a chromogenic assay, and a discussion of its mechanism of action.
Chemical Structure and Properties
The full chemical name is therefore deduced as: Nα-Tosyl-glycyl-L-prolyl-L-arginyl-(5-amino-2-nitro)benzoylisopropylamide .
Upon cleavage of the amide bond between the arginine residue and the ANBA moiety by thrombin, the yellow-colored 5-amino-2-nitrobenzoic acid isopropylamide is released, which can be quantified spectrophotometrically.
Physicochemical Properties
A summary of the key physicochemical properties for the acetate salt of this compound is presented in Table 1. This data has been compiled from various chemical supplier specifications.
| Property | Value | Reference |
| Molecular Formula | C32H45N9O10S (as acetate salt) | [1][2] |
| Molecular Weight | 747.82 g/mol (as acetate salt) | [1][2] |
| CAS Number | 2070009-46-8 (for acetate salt) | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in water (≥ 25 mg/mL) | [1] |
| Storage | Store at ≤ -20°C, dry and sealed | [1] |
Note: The non-salt form has a molecular formula of C30H41N9O8S and a molecular weight of 687.77 g/mol .[3]
Mechanism of Action and Application
This compound serves as a specific substrate for the serine protease thrombin. The Gly-Pro-Arg peptide sequence mimics the cleavage site of thrombin in its natural substrate, fibrinogen. The enzymatic action of thrombin hydrolyzes the peptide bond between the C-terminal arginine and the nitrogen atom of the ANBA group. This cleavage releases the chromogenic group, 5-amino-2-nitrobenzoic acid isopropylamide, which exhibits a distinct color that can be measured. The rate of color development is directly proportional to the thrombin activity in the sample.
This substrate is particularly useful for in vitro diagnostic assays, such as the determination of hirudin levels in plasma. Hirudin is a potent and specific thrombin inhibitor. In a typical assay, a known amount of thrombin is incubated with a plasma sample containing an unknown amount of hirudin. The hirudin will inhibit a portion of the thrombin. The remaining active thrombin is then quantified by adding this compound and measuring the rate of color change.
Enzymatic Reaction Workflow
The following diagram illustrates the enzymatic reaction of thrombin with this compound.
Experimental Protocols
While a specific, published protocol for this compound is not available, the following is a representative experimental protocol for a hirudin assay adapted from methodologies for similar chromogenic substrates. Researchers should optimize concentrations and incubation times for their specific experimental conditions.
Reagents and Materials
-
This compound stock solution (e.g., 1-2 mM in sterile water)
-
Human α-thrombin stock solution (e.g., 10 NIH units/mL)
-
Tris buffer (e.g., 0.05 M Tris-HCl, pH 7.8, containing 0.1 M NaCl)
-
Hirudin standards (various concentrations)
-
Plasma samples (citrated)
-
Microplate reader capable of measuring absorbance at or near 405 nm
-
96-well microplates
Assay Procedure (Microplate Method)
-
Preparation of Reagents: Prepare fresh dilutions of hirudin standards, thrombin, and the chromogenic substrate in Tris buffer.
-
Sample Incubation: In a 96-well plate, add a specific volume of plasma sample or hirudin standard to each well.
-
Thrombin Addition: Add a defined amount of thrombin solution to each well to initiate the inhibition reaction. Incubate for a precise time (e.g., 1-2 minutes) at 37°C.
-
Substrate Addition: Add the this compound solution to each well to start the chromogenic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 405 nm over a set period (e.g., 3-5 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA/min) for each well. Construct a standard curve by plotting the ΔA/min against the known hirudin concentrations. Determine the hirudin concentration in the plasma samples by interpolating their ΔA/min values on the standard curve.
Experimental Workflow Diagram
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - tcsc4229 - Taiclone [taiclone.com]
The Technical Guide to Tos-Gly-Pro-Arg-ANBA-IPA: A Chromogenic Substrate for Serine Protease Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chromogenic peptide substrate, Tos-Gly-Pro-Arg-ANBA-IPA, and its application in the quantitative determination of serine protease activity. This document details the substrate's chemical properties, mechanism of action, and provides exemplary experimental protocols for its use in assessing the activity of key serine proteases involved in critical physiological pathways.
Introduction to this compound
This compound, also known by its synonym tos-GPR-ANBA-IPA, is a synthetic peptide substrate designed for the sensitive and specific measurement of serine protease activity.[1][2] Its chemical structure incorporates a specific amino acid sequence (Gly-Pro-Arg) that is recognized and cleaved by various serine proteases, particularly those involved in the blood coagulation and fibrinolysis cascades such as thrombin, trypsin, and plasmin. The cleavage of the substrate by a target protease results in the release of a chromogenic or luminescent group, allowing for the quantification of enzymatic activity through spectrophotometric or luminometric methods.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | tos-GPR-ANBA-IPA |
| Molecular Formula | C30H41N9O8S |
| Molecular Weight | 687.77 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Soluble in water and ethanol (may require gentle heating)[3] |
| Storage | Store at -20°C for long-term stability[4] |
Mechanism of Action
The functionality of this compound as a serine protease substrate lies in its specific peptide sequence and the attached reporter molecule. Serine proteases, such as thrombin, recognize and bind to the tripeptide sequence Gly-Pro-Arg. The catalytic serine residue in the active site of the enzyme attacks the peptide bond C-terminal to the arginine residue. This enzymatic cleavage liberates the ANBA-IPA (5-amino-2-nitrobenzoic acid isopropylamide) group, which can be detected either through its absorbance of light (chromogenic assay) or through a subsequent reaction that produces light (luminescent assay). The rate of the reporter molecule's release is directly proportional to the enzymatic activity of the protease in the sample.
Key Applications in Research and Drug Development
The specific and sensitive nature of the this compound substrate makes it a valuable tool in various research and development applications:
-
Enzyme Kinetics and Characterization: Determination of kinetic parameters such as the Michaelis constant (Km) and catalytic rate constant (kcat) for various serine proteases.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of specific serine proteases for therapeutic drug development.
-
Diagnostic Assays: Development of diagnostic tests to measure the activity of serine proteases in biological samples, such as plasma, for the assessment of coagulation or fibrinolytic disorders.
-
Quality Control: Monitoring the activity of purified enzyme preparations.
Quantitative Data: Kinetic Parameters of a Structurally Similar Substrate
Table 2: Michaelis-Menten Kinetic Parameters for the Hydrolysis of Tos-Gly-Pro-Arg-pNA by Thrombin [5]
| Enzyme | Km (μM) | kcat (s⁻¹) |
| Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 |
| Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 |
| Human γ-Thrombin | 14.3 ± 2.4 | 160 ± 9 |
| Bovine β-Thrombin | 14.4 ± 2.2 | 124 ± 6 |
| Data obtained at pH 7.8 and 25°C. |
Experimental Protocols
The following are generalized protocols for the use of this compound in chromogenic assays to determine serine protease activity. These should be optimized for specific experimental conditions.
General Reagent Preparation
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 7.8. The optimal pH may vary depending on the specific protease being assayed.
-
Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as water or ethanol, at a concentration of 1-10 mM.[3] Store frozen in aliquots.
-
Enzyme Solution: Prepare a stock solution of the purified serine protease in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Inhibitor Solution (for inhibitor screening): Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.
Chromogenic Assay for Serine Protease Activity
This protocol is designed for a 96-well microplate format.
-
Assay Setup: To each well of a clear, flat-bottom 96-well plate, add the following in order:
-
Assay Buffer (to bring the final volume to 200 µL)
-
Enzyme solution (e.g., 20 µL of a working solution)
-
For inhibitor screening, add the inhibitor solution (e.g., 10 µL) and pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Initiate Reaction: Add the substrate solution (e.g., 20 µL of a working solution) to each well to start the reaction. The final substrate concentration should ideally be around the Km value for accurate kinetic measurements, or at a saturating concentration for endpoint assays.
-
Measurement: Immediately place the microplate in a plate reader capable of measuring absorbance at the wavelength corresponding to the cleaved chromophore (typically around 405 nm for p-nitroaniline-based substrates; the exact wavelength for ANBA-IPA should be determined experimentally).
-
Data Analysis:
-
Kinetic Assay: Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a set period. The rate of the reaction (change in absorbance per unit time) is proportional to the enzyme activity.
-
Endpoint Assay: After a fixed incubation time, stop the reaction (e.g., by adding 2% acetic acid) and measure the final absorbance.
-
-
Calculations: Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of the released chromophore. Enzyme activity can then be expressed in standard units (e.g., µmol/min/mg of protein).
Visualization of Relevant Signaling Pathways and Workflows
Experimental Workflow for Serine Protease Activity Assay
Caption: Workflow for a typical chromogenic serine protease activity assay.
Simplified Blood Coagulation Cascade
Caption: The intrinsic, extrinsic, and common pathways of blood coagulation.
Simplified Fibrinolysis Pathway
Caption: The key components and steps of the fibrinolysis pathway.
References
- 1. 5-CHROM-81 Thrombin Chromogenic Substrate (TosGly-Pro-Arg-pNA. AcOH) | Anoxia Tools [anoxia.info]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Applications of Tos-Gly-Pro-Arg-ANBA-IPA in Coagulation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide (Tos-Gly-Pro-Arg-ANBA-IPA), its applications in coagulation research, and detailed methodologies for its use. This document is intended to serve as a valuable resource for researchers and professionals in the fields of hematology, drug discovery, and diagnostics.
Introduction to Chromogenic Substrates in Coagulation Assays
Chromogenic substrates are synthetic peptides designed to mimic the natural cleavage sites of specific proteases. In coagulation research, they are invaluable tools for quantifying the activity of various clotting factors and their inhibitors. These substrates consist of a short peptide sequence recognized by the target enzyme, linked to a chromophore or fluorophore. When the enzyme cleaves the peptide bond, the reporting molecule is released, resulting in a measurable colorimetric or fluorescent signal that is directly proportional to the enzyme's activity.
This compound is a highly specific chromogenic substrate for thrombin, a key serine protease in the coagulation cascade. The peptide sequence, Gly-Pro-Arg, is a well-established recognition motif for thrombin. The tosyl group at the N-terminus enhances specificity. Upon cleavage by thrombin, the 5-amino-2-nitrobenzoic acid (ANBA) derivative is released, which can be detected via luminescence, providing a sensitive and quantitative measure of thrombin activity.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
| Property | Value |
| Molecular Formula | C32H45N9O10S |
| Molecular Weight | 747.82 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Soluble in water (≥ 25 mg/mL) |
| Storage (Powder) | -20°C for up to 1 year; -80°C for up to 2 years. Store sealed and protected from moisture. |
| Storage (in Solution) | -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. |
Quantitative Data: Kinetic Parameters
The following table summarizes the Michaelis-Menten kinetic parameters for the hydrolysis of Tos-Gly-Pro-Arg-pNA by human and bovine α-thrombin.[2]
| Enzyme | Km (μM) | kcat (s⁻¹) |
| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 |
| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 |
Conditions: I = 0.11 M, 25°C, pH 7.8
Applications in Coagulation Research
This compound is a versatile tool for various applications in coagulation research, primarily centered around the measurement of thrombin activity and the assessment of its inhibitors.
Direct Measurement of Thrombin Activity
The substrate can be used to directly quantify the enzymatic activity of purified or isolated thrombin. This is essential for characterizing thrombin preparations, studying its enzymatic properties, and in quality control settings.
Determination of Antithrombin III (ATIII) Activity
Antithrombin III is a crucial endogenous anticoagulant that inhibits thrombin. Its activity can be determined using a two-stage indirect assay. In the first stage, a known excess of thrombin is incubated with the plasma sample containing ATIII. The ATIII in the sample neutralizes a portion of the thrombin. In the second stage, the residual thrombin activity is measured by adding this compound. The resulting signal is inversely proportional to the ATIII concentration in the sample.
Monitoring of Thrombin Inhibitors
This substrate is particularly useful for assessing the potency and mechanism of action of direct thrombin inhibitors, such as hirudin and its synthetic analogs. By measuring the inhibition of thrombin-mediated cleavage of the substrate in the presence of varying concentrations of an inhibitor, key parameters like the IC50 can be determined.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Chromogenic Assay for Hirudin (a Direct Thrombin Inhibitor)
This protocol is adapted from an automated chromogenic substrate assay for the rapid determination of hirudin in plasma.
Materials:
-
This compound solution
-
Human α-thrombin
-
Tris buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
Citrated plasma samples (patient and control)
-
Microplate reader capable of luminescence detection
Procedure:
-
Sample Preparation: Centrifuge citrated whole blood to obtain platelet-poor plasma.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water.
-
Prepare a working solution of human α-thrombin in Tris buffer. The exact concentration should be optimized to give a linear response over the desired hirudin concentration range.
-
-
Assay Procedure (Microplate): a. Add plasma sample to the microplate wells. b. Add the thrombin solution to each well and incubate for a defined period (e.g., 60 seconds) at 37°C. c. Initiate the reaction by adding the this compound solution. d. Immediately measure the rate of change in luminescence over a set period.
-
Data Analysis: The rate of substrate cleavage is inversely proportional to the hirudin concentration in the plasma. A calibration curve can be generated using plasma samples spiked with known concentrations of hirudin.
General Protocol for Antithrombin III (ATIII) Activity Assay
This is a general protocol for a two-stage chromogenic assay for ATIII activity in a microplate format.
Materials:
-
This compound solution
-
Human or bovine thrombin
-
Heparin
-
Tris buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
Citrated plasma samples (patient and control)
-
Microplate reader
Procedure:
-
Sample Dilution: Dilute the plasma samples in Tris buffer.
-
First Incubation: a. To the diluted plasma, add a solution of heparin followed by a known excess of thrombin. b. Incubate for a precise time (e.g., 2-5 minutes) at 37°C to allow for the formation of the thrombin-antithrombin complex.
-
Second Stage Reaction: a. Add the this compound solution to the wells to measure the residual thrombin activity. b. Measure the absorbance or luminescence at the appropriate wavelength.
-
Calculation: The ATIII activity is inversely proportional to the measured signal. Results are typically expressed as a percentage of the activity of a normal plasma pool.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows relevant to the application of this compound.
References
- 1. New chromogenic substrates for thrombin with increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Chromogenic Assays Utilizing Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of chromogenic assays, with a specific focus on the synthetic substrate Tos-Gly-Pro-Arg-ANBA-IPA. This substrate is a valuable tool for the enzymatic analysis of proteases, particularly thrombin, within the fields of hematology, drug discovery, and diagnostics.
Core Principles of Chromogenic Assays
Chromogenic assays are biochemical tests used to measure the activity of an enzyme. The fundamental principle involves a synthetic substrate that, when cleaved by a specific enzyme, releases a chromophore—a molecule that absorbs light at a particular wavelength. The intensity of the color produced is directly proportional to the enzymatic activity, allowing for quantitative analysis.
The substrate, this compound, is a short peptide sequence (Gly-Pro-Arg) that mimics the natural cleavage site of the target enzyme, in this case, primarily thrombin. The N-terminus is protected by a tosyl (Tos) group, and the C-terminus is linked to the chromophore 5-amino-2-nitrobenzoic acid (ANBA) further derivatized with isopropylamine (IPA). In the intact substrate, the ANBA-IPA molecule is colorless. Upon enzymatic cleavage at the arginine residue, the free ANBA-IPA is released, which imparts a distinct color that can be measured spectrophotometrically.
Mechanism of Action of this compound
The enzymatic reaction at the heart of this chromogenic assay can be summarized as follows:
-
Enzyme-Substrate Binding: The target enzyme, such as thrombin, recognizes and binds to the specific peptide sequence (Gly-Pro-Arg) of the Tos-Gly-Pro-Arg-ANBA-
Principle of Luminescence Measurement with Tos-Gly-Pro-Arg-ANBA-IPA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies underlying the use of the synthetic substrate Tos-Gly-Pro-Arg-ANBA-IPA for the sensitive measurement of protease activity, primarily that of thrombin, through a chemiluminescent readout. This document details the core mechanism of action, presents available quantitative data, outlines experimental protocols, and visualizes the associated biochemical pathways.
Core Principle: Enzymatic Cleavage and Subsequent Chemiluminescence
The fundamental principle of this assay is a two-step process: enzymatic cleavage followed by a chemical reaction that produces light (chemiluminescence). The substrate, this compound, is a specifically designed peptide sequence (Gly-Pro-Arg) that is recognized and cleaved by certain serine proteases, with a high degree of specificity for thrombin.
The peptide is conjugated to a chemiluminescent reporter molecule, 5-amino-2,3-dihydro-1,4-phthalazinedione, N-(4-aminobutyl)-N-ethylisoluminol, where ANBA is the aminobutyl-N-ethylisoluminol moiety. In its intact, substrate-bound form, the ANBA-IPA molecule is not luminescent. Upon enzymatic cleavage of the peptide at the C-terminal side of the Arginine residue, the ANBA-IPA moiety is released. In the presence of an oxidant and a catalyst in an alkaline environment, the liberated ANBA-IPA undergoes a chemical reaction that results in the emission of light. The intensity of the emitted light is directly proportional to the concentration of the cleaved substrate, and therefore, to the activity of the enzyme.
The Target Enzyme: Thrombin and its Significance
Thrombin is a serine protease that plays a crucial role in the blood coagulation cascade. It converts soluble fibrinogen into insoluble fibrin, leading to the formation of a blood clot. Beyond its role in hemostasis, thrombin is also involved in various other physiological and pathological processes, including inflammation, wound healing, and angiogenesis, primarily through the activation of Protease-Activated Receptors (PARs) on the cell surface.[1][2][3][4][5] The specific and sensitive detection of thrombin activity is therefore of significant interest in both basic research and clinical diagnostics.
Quantitative Data and Kinetic Parameters
The following table summarizes the kinetic parameters for the hydrolysis of Tos-Gly-Pro-Arg-pNA by human and bovine α-thrombin. This data provides a benchmark for understanding the interaction of thrombin with the Tos-Gly-Pro-Arg peptide sequence.[6]
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human α-thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 | 3.04 x 107 |
| Bovine α-thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 | 2.77 x 107 |
Note: The catalytic efficiency (kcat/Km) for both human and bovine α-thrombin with the chromogenic substrate is high, indicating that Tos-Gly-Pro-Arg is an efficient substrate for thrombin. It is anticipated that the ANBA-IPA counterpart would exhibit similar binding affinity.
Experimental Protocols
The following provides a generalized methodology for a luminescence-based thrombin activity assay using this compound. The exact concentrations and incubation times should be optimized for the specific experimental conditions.
Reagents and Materials
-
Thrombin: Purified human or bovine α-thrombin of known activity.
-
Substrate: this compound, stock solution prepared in a suitable solvent (e.g., DMSO or water).
-
Assay Buffer: Tris-HCl or HEPES buffer, pH 7.4-8.0, containing NaCl and a carrier protein like BSA to prevent non-specific binding.
-
Luminescence Detection Reagent: A solution containing an oxidant (e.g., hydrogen peroxide) and a catalyst (e.g., a peroxidase or a metal ion complex) in an alkaline buffer. Commercial kits are available that combine these components.
-
96-well white opaque microplates: For minimizing well-to-well light scatter.
-
Luminometer: A microplate reader capable of measuring luminescence.
Assay Procedure
-
Prepare Thrombin Standards and Samples:
-
Prepare a dilution series of thrombin in assay buffer to generate a standard curve.
-
Prepare experimental samples containing the unknown thrombin activity, diluted in assay buffer.
-
-
Reaction Setup:
-
Pipette 50 µL of thrombin standards and samples into the wells of the 96-well plate.
-
Prepare the substrate solution by diluting the this compound stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).
-
-
Initiate the Enzymatic Reaction:
-
Add 25 µL of the substrate solution to each well to start the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time will depend on the enzyme concentration and should be within the linear range of the reaction.
-
-
Luminescence Detection:
-
Add 25 µL of the luminescence detection reagent to each well. This will initiate the chemiluminescent reaction of the liberated ANBA-IPA.
-
Immediately measure the luminescence intensity using a luminometer. The integration time should be optimized based on the signal strength.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no thrombin).
-
Plot the luminescence intensity of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the thrombin activity in the experimental samples by interpolating their luminescence values on the standard curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with this assay.
References
- 1. A versatile assay method of antithrombin III using thrombin and Tos-Gly-Pro-Arg-Pna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Enhanced Chemiluminescence: Advanced Chemiluminescence Concepts for the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel ultrasensitive chemiluminescence enzyme immunoassay by employment of a signal enhancement of horseradish peroxidase-luminol-hydrogen peroxide reaction for the quantitation of atezolizumab, a monoclonal antibody used for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Utilizing Tos-Gly-Pro-Arg-ANBA-IPA for Thrombin and Hirudin Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of the chromogenic substrate, Tos-Gly-Pro-Arg-ANBA-IPA, in the detailed study of thrombin and hirudin interactions. This document outlines the underlying principles, experimental protocols, and data interpretation for researchers in hemostasis, thrombosis, and drug development.
Introduction: The Critical Interaction of Thrombin and Hirudin
Thrombin, a serine protease, is a pivotal enzyme in the blood coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Its activity is tightly regulated to maintain hemostatic balance. Hirudin, a potent and specific thrombin inhibitor originally isolated from the medicinal leech (Hirudo medicinalis), forms a high-affinity, non-covalent complex with thrombin, effectively blocking its catalytic activity. The study of this interaction is crucial for understanding the mechanisms of anticoagulation and for the development of novel antithrombotic therapies.
Chromogenic substrates, such as this compound, provide a sensitive and quantitative method to assay the enzymatic activity of thrombin. By measuring the rate of substrate hydrolysis, the inhibitory effects of molecules like hirudin can be precisely determined.
The Chromogenic Substrate: this compound
This compound is a synthetic peptide substrate specifically designed for the sensitive detection of thrombin activity. Its sequence, Gly-Pro-Arg, mimics the cleavage site of thrombin in its natural substrate, fibrinogen.
Mechanism of Action:
Thrombin cleaves the peptide bond between the arginine (Arg) residue and the 5-amino-2-nitrobenzoic acid (ANBA) isopropylamide (IPA) moiety. This cleavage releases the chromogenic group ANBA-IPA, which can be quantified spectrophotometrically. The rate of ANBA-IPA release is directly proportional to the active thrombin concentration in the sample.
Experimental Protocols
Materials and Reagents
-
Thrombin: Human α-thrombin, of high purity.
-
Hirudin: Recombinant or purified natural hirudin.
-
Chromogenic Substrate: this compound.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4-8.3).
-
Microplate Reader: Capable of measuring absorbance at the wavelength appropriate for the released chromophore.
-
96-well Microplates: Clear, flat-bottom plates.
-
Incubator: Capable of maintaining a constant temperature (e.g., 37°C).
Determination of Thrombin Activity
This protocol establishes the baseline activity of the thrombin enzyme.
-
Prepare a Thrombin Stock Solution: Dissolve thrombin in the assay buffer to a known concentration.
-
Prepare Substrate Solution: Dissolve this compound in the assay buffer. The optimal concentration should be determined but is typically around the Michaelis-Menten constant (Km) value.
-
Assay Setup:
-
Add a defined volume of assay buffer to each well of a 96-well plate.
-
Add a specific volume of the thrombin solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction: Add the substrate solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the change in absorbance over time at the appropriate wavelength for the released ANBA-IPA. The reading should be taken at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
Thrombin Inhibition Assay with Hirudin
This protocol quantifies the inhibitory effect of hirudin on thrombin activity.
-
Prepare a Hirudin Stock Solution: Dissolve hirudin in the assay buffer to a known concentration. Prepare a series of dilutions from this stock.
-
Assay Setup:
-
Add assay buffer to the wells.
-
Add a fixed amount of thrombin to each well.
-
Add varying concentrations of hirudin to the wells. Include a control with no hirudin.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the formation of the thrombin-hirudin complex.
-
Initiate the Reaction: Add the this compound substrate solution to all wells.
-
Kinetic Measurement: Monitor the absorbance change over time as described in the thrombin activity assay.
-
Data Analysis:
-
Calculate the residual thrombin activity for each hirudin concentration.
-
Plot the percentage of thrombin inhibition versus the hirudin concentration.
-
Determine the IC₅₀ value (the concentration of hirudin that inhibits 50% of thrombin activity) from the dose-response curve.
-
Data Presentation
Quantitative data from these experiments should be organized for clear comparison.
| Parameter | Value | Conditions | Reference |
| Thrombin Kinetics with Tos-Gly-Pro-Arg-pNA * | |||
| Km | 3.61 ± 0.15 µM (bovine α-thrombin) | pH 7.8, 25°C, I = 0.11 M | [1] |
| 4.18 ± 0.22 µM (human α-thrombin) | [1] | ||
| kcat | 100 ± 1 s⁻¹ (bovine α-thrombin) | [1] | |
| 127 ± 8 s⁻¹ (human α-thrombin) | [1] | ||
| Hirudin Inhibition | |||
| Kd (Thrombin-Hirudin) | ~20 fM | Ionic strength 0.125 | [2] |
*Note: Data for the closely related substrate Tos-Gly-Pro-Arg-pNA is provided as a reference. Kinetic parameters for this compound should be determined experimentally.
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships in the study of thrombin and hirudin interactions.
Caption: Thrombin-Hirudin Binding Mechanism.
Caption: Enzymatic Cleavage of the Chromogenic Substrate.
Caption: Thrombin Inhibition Assay Workflow.
Conclusion
The chromogenic substrate this compound offers a robust and sensitive tool for the quantitative analysis of thrombin activity and its inhibition by hirudin. The detailed protocols and data presentation formats provided in this guide are intended to facilitate the design and execution of experiments for researchers engaged in the study of coagulation and the development of antithrombotic agents. Accurate and reproducible data generated from these assays are essential for advancing our understanding of hemostasis and for the development of safer and more effective anticoagulant drugs.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of the inhibition of thrombin by hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of Tos-Gly-Pro-Arg-ANBA-IPA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Tos-Gly-Pro-Arg-ANBA-IPA, a chromogenic peptide substrate utilized in luminescence-based assays.[1][2][3] Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document incorporates safety data from related and frequently associated substances, including thrombin and isopropyl alcohol (IPA), to establish a comprehensive set of best practices.
Compound Identification and Properties
This compound, with the chemical formula C₃₀H₄₁N₉O₈S, is a peptide substrate primarily used for research purposes in luminescence measurements.[4]
| Property | Value | Source |
| Synonyms | tos-GPR-ANBA-IPA | [1][2] |
| CAS Number | 99700-50-2 | [4] |
| Molecular Formula | C₃₀H₄₁N₉O₈S | [4] |
| Observed Molecular Weight | 687.77 g/mol | [4] |
| Purity | >98% | [4] |
| Primary Use | Chromogenic peptide substrate for luminescence measurement | [1][2][3] |
Hazard Identification and General Precautions
General Workflow for Safe Handling:
References
Technical Guide: Certificate of Analysis for Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the Certificate of Analysis (CoA) for the chromogenic peptide substrate, Tos-Gly-Pro-Arg-ANBA-IPA. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this reagent in their work. This guide covers the typical analytical data found on a CoA, details the experimental methodologies used to obtain this data, and provides visual workflows for quality control and experimental application.
Data Presentation: Summary of Analytical Specifications
The following table summarizes the quantitative data typically presented on a Certificate of Analysis for this compound and its common acetate salt form. Data is aggregated from multiple suppliers to provide a representative overview.
| Parameter | Specification (this compound) | Specification (this compound acetate) |
| Appearance | A solid; Off-white to light yellow solid | A solid; Off-white to light yellow solid |
| Purity (by HPLC) | >98% to >99.00%[1][2] | 99.20%[3] |
| Molecular Formula | C₃₀H₄₁N₉O₈S[1][4] | C₃₂H₄₅N₉O₁₀S[2][3] |
| Molecular Weight | 687.77 g/mol [1][4] | 747.82 g/mol [2][3] |
| Solubility | Soluble in H₂O[1][4] | Soluble in H₂O (≥ 25 mg/mL)[3] |
| Elemental Analysis | C: 46.09%, H: 5.94%, N: 14.67% (Actual, Batch Specific) | Not Typically Provided |
| Peptide Content | 80.08% (Actual, Batch Specific) | Not Typically Provided |
Experimental Protocols
This section details the methodologies for the key experiments cited in a typical Certificate of Analysis for this peptide substrate.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[1][5] The percentage purity is calculated by comparing the area of the main product peak to the total area of all peaks in the chromatogram, typically detected at 215-220 nm, which corresponds to the absorbance of the peptide bond.[1][6]
-
Sample Preparation: The lyophilized peptide is accurately weighed and dissolved in an appropriate solvent, often a mixture of water and acetonitrile or methanol, sometimes containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.[2][7] The sample is filtered through a 0.22 µm or 0.45 µm membrane to remove particulates before injection.[7]
-
Instrumentation & Column: A standard HPLC or UHPLC system equipped with a UV or photodiode array (PDA) detector is used. A C18 reverse-phase column is most commonly employed for peptide analysis.[1][2]
-
Mobile Phase & Gradient: A two-solvent system is used for gradient elution.
-
Solvent A: 0.1% TFA in deionized water.
-
Solvent B: 0.1% TFA in acetonitrile. A typical gradient might run from 5% to 60% Solvent B over 20-30 minutes to elute the peptide and any impurities from the column.[2]
-
-
Detection: The detector is set to a wavelength of 214 nm or 220 nm for monitoring the peptide backbone.[2][6]
-
Data Analysis: The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%.[2]
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is used to confirm the chemical structure of the peptide by analyzing the chemical shifts and coupling constants of its protons.
-
Sample Preparation: A small amount of the peptide (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O) for water-soluble peptides.[8] An internal standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) may be added for chemical shift referencing.[8][9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, 500, or 600 MHz) is used to acquire the spectrum.[8][10]
-
Data Acquisition: A one-dimensional ¹H NMR spectrum is recorded at room temperature.[8] The resulting spectrum is compared against the expected spectrum based on the peptide's structure.
-
Data Analysis: The acquired spectrum is analyzed to ensure that all expected proton signals are present, have the correct integration values, and exhibit the appropriate splitting patterns. The data is deemed "Consistent with structure" if the observed spectrum matches the theoretical structure.[2]
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the peptide, confirming that the correct product was synthesized.[1]
-
Methodology: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques. The peptide sample is introduced into the mass spectrometer, where it is ionized. The instrument then measures the mass-to-charge ratio (m/z) of the resulting ions.
-
Data Analysis: The observed molecular weight is compared to the calculated theoretical molecular weight from the peptide's molecular formula. A match between the observed and theoretical mass confirms the identity of the product.
Elemental Analysis
Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the peptide sample. This data is used to confirm the empirical formula and can be used to calculate the net peptide content.[6][11][12]
-
Methodology: The analysis is performed using an elemental analyzer. A small, precisely weighed amount of the peptide is combusted at high temperature, converting the elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by a detector (e.g., a thermal conductivity detector).[11]
-
Data Analysis: The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula. The net peptide content can be calculated from the absolute nitrogen content.[11]
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows related to the quality control and application of this compound.
Caption: Quality Control (QC) workflow for this compound from synthesis to CoA generation.
Caption: General workflow for a protease assay using this compound as a substrate.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Peptide Purity Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. bachem.com [bachem.com]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Determine Peptide Concentrations with NMR [bio-protocol.org]
- 9. 2.4. NMR Spectroscopy [bio-protocol.org]
- 10. rsc.org [rsc.org]
- 11. Even the smallest sample quantities are sufficient - Elementar [elementar.com]
- 12. Peptide Purity Measurement Technique Based on Organic Elemental Analysis [jlkj.nim.ac.cn]
Technical Guide: Basic Research Applications of tos-GPR-ANBA-IPA Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tos-GPR-ANBA-IPA acetate is a chromogenic peptide substrate designed for the sensitive detection and quantification of specific serine protease activity. Its core peptide sequence, Glycyl-Prolyl-Arginine (GPR), serves as a recognition site for enzymes that preferentially cleave at the C-terminal side of an arginine residue. This technical guide provides an in-depth overview of the fundamental research applications of tos-GPR-ANBA-IPA acetate, with a primary focus on its utility in studying the enzyme thrombin and related proteases involved in the coagulation cascade.
Chemical Properties
| Property | Value |
| Full Chemical Name | tosyl-Glycyl-Prolyl-Arginine-5-amino-2-nitrobenzoic acid isopropylamide acetate |
| Molecular Formula | C₃₂H₄₅N₉O₁₀S |
| Molecular Weight | 747.82 g/mol |
| CAS Number | 2070009-46-8 |
| Appearance | Solid |
| Solubility | Water |
Mechanism of Action
The functionality of tos-GPR-ANBA-IPA acetate is predicated on the enzymatic cleavage of the peptide sequence by a target protease. The substrate consists of a specific tripeptide sequence (Gly-Pro-Arg) that mimics the cleavage site of the natural substrate for certain serine proteases, particularly thrombin. This peptide is linked to a chromogenic reporter molecule, 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA).
In the absence of the target enzyme, the substrate is colorless. Upon introduction of the active enzyme, the peptide bond C-terminal to the arginine residue is hydrolyzed. This cleavage releases the ANBA-IPA moiety, which results in a measurable change in light absorbance, typically in the visible range. The rate of color development is directly proportional to the enzymatic activity under defined conditions.
Core Research Application: Thrombin Activity Assay
The primary application of tos-GPR-ANBA-IPA acetate in basic research is the determination of thrombin activity. Thrombin is a key serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin. Dysregulation of thrombin activity is implicated in various thrombotic and hemorrhagic disorders, making it a critical target for drug development.
Quantitative Data
The following table summarizes typical kinetic parameters for a closely related Gly-Pro-Arg based chromogenic substrate with thrombin. These values can serve as an approximate reference for designing experiments with tos-GPR-ANBA-IPA acetate.
| Parameter | Value | Enzyme | Reference Substrate |
| Michaelis Constant (K_m) | ~20-80 µM | Human Thrombin | Chromozym TH |
| Catalytic Rate Constant (k_cat) | ~100-200 s⁻¹ | Human Thrombin | Chromozym TH |
| Optimal pH | 7.8 - 8.4 | Human Thrombin | Chromozym TH |
| Wavelength of Max Absorbance | ~405 nm | (for p-nitroaniline release) | Chromozym TH |
Experimental Workflow
Detailed Experimental Protocol
This protocol provides a general method for determining thrombin activity using a chromogenic substrate like tos-GPR-ANBA-IPA acetate.
Materials:
-
tos-GPR-ANBA-IPA acetate
-
Purified human thrombin
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Sterile, nuclease-free water
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of tos-GPR-ANBA-IPA acetate in sterile water. Store in aliquots at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.2 mM).
-
Reconstitute purified thrombin in Assay Buffer to a known concentration. Prepare serial dilutions for generating a standard curve.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to blank wells.
-
Add 50 µL of each thrombin dilution to the sample wells.
-
For inhibitor screening, add the test compound at various concentrations to the appropriate wells, followed by the addition of thrombin.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each well.
-
Subtract the rate of the blank from all sample rates.
-
Plot the V₀ for the thrombin standards against their known concentrations to generate a standard curve.
-
Determine the thrombin activity in the unknown samples by interpolating their V₀ values from the standard curve.
-
Other Potential Research Applications
-
Screening for Thrombin Inhibitors: This substrate is an ideal tool for high-throughput screening of small molecules or biologicals that inhibit thrombin activity. A reduction in the rate of color development in the presence of a test compound indicates potential inhibition.
-
Studying the Coagulation Cascade: By measuring the generation of thrombin in plasma or reconstituted systems, researchers can investigate the effects of various factors and inhibitors on the overall coagulation process.
-
Characterization of Other Serine Proteases: While optimized for thrombin, the Gly-Pro-Arg sequence may also be cleaved by other related serine proteases. Therefore, tos-GPR-ANBA-IPA acetate could potentially be used to study the activity of enzymes like Factor Xa or plasmin, although with different kinetic parameters.
Signaling Pathways
Thrombin's biological functions extend beyond fibrinogen cleavage and include cellular signaling through Protease-Activated Receptors (PARs). The activity of thrombin, quantifiable by this substrate, is the initiating step in these signaling cascades.
Conclusion
tos-GPR-ANBA-IPA acetate is a valuable tool for basic research, particularly in the fields of hematology, drug discovery, and enzymology. Its primary application lies in the sensitive and continuous monitoring of thrombin activity. While specific data for this exact compound is limited, the principles and protocols outlined in this guide, based on analogous substrates, provide a solid foundation for its effective use in the laboratory. Researchers are encouraged to perform initial characterization experiments to determine the precise kinetic parameters for their specific assay conditions.
Methodological & Application
Application Notes and Protocols for Hirudin Assay using Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirudin, a potent and specific thrombin inhibitor originally isolated from the medicinal leech Hirudo medicinalis, is a crucial molecule in anticoagulant and antithrombotic research and therapy. Accurate quantification of hirudin in biological samples and pharmaceutical preparations is essential for pharmacokinetic studies, dose-response evaluations, and quality control. This document provides a detailed protocol for a chromogenic assay to determine hirudin concentration using the synthetic peptide substrate Tos-Gly-Pro-Arg-ANBA-IPA.
The assay is based on the principle of thrombin inhibition. A known and excess amount of thrombin is incubated with the hirudin-containing sample. Hirudin forms a tight, stoichiometric complex with thrombin, thereby neutralizing its enzymatic activity. The residual thrombin activity is then measured by the rate of hydrolysis of the chromogenic substrate, this compound. The substrate is cleaved by the remaining active thrombin, releasing a yellow-colored product, 5-amino-2-nitrobenzoic acid (ANBA), which can be quantified spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the hirudin concentration in the sample.
Principle of the Chromogenic Hirudin Assay
The fundamental principle of this assay is the direct inhibition of thrombin by hirudin, followed by the measurement of residual thrombin activity.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog No. (Example) | Storage |
| This compound | MedChemExpress | HY-P0020 | -20°C to -80°C, protect from light |
| Human or Bovine Thrombin | Sigma-Aldrich | T4648 | -20°C |
| Recombinant Hirudin Standard | Sigma-Aldrich | H7027 | -20°C |
| Tris-HCl Buffer | Thermo Fisher | 15568025 | Room Temperature |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temperature |
| Polyethylene Glycol (PEG) 6000 | Sigma-Aldrich | 81260 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 2-8°C |
| 96-well Microplate, clear, flat-bottom | Corning | 3590 | Room Temperature |
| Deionized Water | N/A | N/A | Room Temperature |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (Tris-NaCl-PEG-BSA):
-
Prepare a buffer consisting of 50 mM Tris-HCl, 150 mM NaCl, and 0.1% PEG 6000.
-
Adjust the pH to 8.0.
-
Just before use, add 0.1% BSA.
-
-
Thrombin Solution:
-
Reconstitute lyophilized thrombin with the Assay Buffer to a stock concentration of 100 NIH units/mL.
-
Further dilute the stock solution with Assay Buffer to a working concentration of approximately 1-2 NIH units/mL. The exact concentration should be optimized to give a significant absorbance change in the absence of hirudin within the desired assay time.
-
-
Hirudin Standard Solutions:
-
Reconstitute lyophilized hirudin standard with Assay Buffer to create a stock solution of 10 µg/mL.
-
Prepare a series of standard solutions by serial dilution of the stock solution with Assay Buffer to obtain concentrations ranging from 0 to 1000 ng/mL (e.g., 0, 50, 100, 250, 500, 750, and 1000 ng/mL).
-
-
Chromogenic Substrate Solution (this compound):
-
Dissolve this compound in deionized water to a stock concentration of 10 mM.
-
Further dilute the stock solution with Assay Buffer to a working concentration of 1-2 mM.
-
Assay Procedure
The following workflow outlines the steps for performing the hirudin assay in a 96-well microplate format.
-
Plate Setup: Add 50 µL of each hirudin standard solution and unknown samples in duplicate or triplicate to the wells of a 96-well microplate.
-
Thrombin Addition: Add 25 µL of the working thrombin solution to each well.
-
Incubation: Incubate the plate for 2-5 minutes at 37°C to allow for the formation of the thrombin-hirudin complex.
-
Substrate Addition: Add 25 µL of the working chromogenic substrate solution to each well to initiate the color development reaction.
-
Absorbance Measurement: Immediately place the microplate in a temperature-controlled (37°C) microplate reader and measure the change in absorbance at 405 nm over a period of 5-10 minutes in kinetic mode.
Data Presentation and Analysis
The rate of change in absorbance (ΔA/min) is calculated for each well. A standard curve is generated by plotting the ΔA/min values of the hirudin standards against their known concentrations. The hirudin concentration in the unknown samples is then determined by interpolating their ΔA/min values from the standard curve.
Example Hirudin Standard Curve Data
| Hirudin Concentration (ng/mL) | ΔA/min (Mean) | Standard Deviation |
| 0 | 0.250 | 0.012 |
| 50 | 0.225 | 0.010 |
| 100 | 0.201 | 0.009 |
| 250 | 0.152 | 0.007 |
| 500 | 0.103 | 0.005 |
| 750 | 0.051 | 0.003 |
| 1000 | 0.005 | 0.001 |
Assay Performance Characteristics
The performance of this chromogenic assay is characterized by its precision, accuracy, and sensitivity.
| Parameter | Typical Value |
| Measuring Range | 50 - 1000 ng/mL |
| Intra-assay CV (%) | < 5% |
| Inter-assay CV (%) | < 10% |
| Limit of Detection (LOD) | Approximately 25 ng/mL |
| Limit of Quantification (LOQ) | Approximately 50 ng/mL |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | - Substrate solution is old or has auto-hydrolyzed. | - Prepare fresh substrate solution. Store stock solution protected from light at -20°C or -80°C. |
| - Contaminated reagents or buffer. | - Use fresh, high-purity reagents and deionized water. | |
| Low or no color development | - Inactive thrombin. | - Use a new vial of thrombin and ensure proper storage and handling. |
| - Incorrect substrate concentration. | - Verify the concentration of the substrate solution. | |
| - Presence of a strong inhibitor in the sample matrix. | - Perform a spike and recovery experiment to assess matrix effects. Sample dilution may be necessary. | |
| Poor precision (high CV) | - Inaccurate pipetting. | - Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| - Temperature fluctuations. | - Ensure the microplate reader is properly temperature-controlled. Pre-warm reagents to the assay temperature. | |
| Non-linear standard curve | - Inappropriate standard concentrations. | - Adjust the range of the standard curve to cover the expected sample concentrations. |
| - Substrate depletion at high thrombin activity. | - Ensure the substrate concentration is not limiting. The reaction should be in the linear range of substrate conversion. |
Conclusion
The chromogenic assay utilizing this compound provides a robust, sensitive, and reproducible method for the quantification of hirudin. This protocol can be readily adapted for high-throughput screening and is suitable for various applications in research and drug
Application Notes and Protocols: Tos-Gly-Pro-Arg-ANBA-IPA Assay for Automated Chemistry Analyzers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tos-Gly-Pro-Arg-ANBA-IPA (Tosyl-glycyl-prolyl-arginyl-5-amino-2-nitrobenzoic acid isopropylamide) assay is a chromogenic method used for the quantitative determination of thrombin activity. This assay is readily adaptable to automated chemistry analyzers, offering a high-throughput and precise method for various applications in coagulation research and drug development, including the monitoring of direct thrombin inhibitors like hirudin.[1][2]
The principle of the assay is based on the enzymatic cleavage of the chromogenic substrate, this compound, by thrombin. The cleavage releases the chromophore, 5-amino-2-nitrobenzoic acid (ANBA), which can be measured spectrophotometrically. The rate of color development is directly proportional to the thrombin activity in the sample.
Principle of the Assay
Thrombin, a key serine protease in the coagulation cascade, specifically recognizes and cleaves the peptide sequence Gly-Pro-Arg. In this assay, the synthetic peptide is linked to the chromogenic group ANBA-IPA. When thrombin is present, it hydrolyzes the amide bond between arginine and ANBA-IPA, releasing the yellow-colored ANBA-IPA. The increase in absorbance over time, measured by the automated analyzer, allows for the calculation of thrombin activity.
Applications
-
Pharmacodynamic studies of anticoagulants: Particularly direct thrombin inhibitors.
-
Coagulation research: To study the kinetics of thrombin generation and activity.
-
Screening for pro- and anti-coagulant compounds: In drug discovery and development.
-
Prothrombin time (PT) determination: Can be adapted for automated PT testing.[3]
Data Presentation
Substrate Specifications
| Parameter | Specification |
| Full Name | Tosyl-glycyl-prolyl-arginyl-5-amino-2-nitrobenzoic acid isopropylamide |
| Synonyms | tos-GPR-ANBA-IPA |
| Molecular Formula | C₃₀H₄₁N₉O₈S |
| Molecular Weight | 687.77 g/mol |
| Purity | >98% |
| Solubility | Soluble in water |
| Storage | Store at -20°C for long-term stability |
Source: Taiclone, MedchemExpress.[1][4]
Performance Characteristics of Automated Chromogenic Thrombin Assays
The following table summarizes typical performance characteristics observed for similar automated chromogenic coagulation assays. These values can be used as a benchmark for the validation of the this compound assay on a specific automated chemistry analyzer.
| Parameter | Typical Performance |
| Precision (CV%) | |
| Intra-assay CV% | < 5% |
| Inter-assay CV% | < 10% |
| Linearity (r²) | ≥ 0.99 |
| Measuring Range | Dependent on analyzer and application (e.g., 0.2-4.0 mg/l for hirudin) |
| Throughput | High, up to 200 samples/hour on some analyzers |
Source: Various studies on automated coagulation analyzers.[3][5][6]
Experimental Protocols
Reagent Preparation
1. Substrate Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in high-purity water to the desired concentration. Gentle warming or sonication may aid dissolution.[7]
-
Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
2. Working Substrate Solution:
-
Dilute the stock solution to the final working concentration (typically in the low millimolar range) using an appropriate assay buffer.
3. Assay Buffer (e.g., Tris-HCl Buffer):
-
A common buffer is Tris-HCl (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and a non-ionic surfactant (e.g., 0.01% Tween-20) to prevent non-specific binding.
4. Thrombin Solution (for standard curve and controls):
-
Reconstitute purified human or bovine thrombin in a suitable buffer.
-
Prepare a series of dilutions to generate a standard curve.
5. Sample Preparation:
-
Samples (e.g., plasma, purified enzyme preparations) should be free of particulates.
-
Citrated plasma is typically used for coagulation studies.
Automated Analyzer Protocol (General Guideline)
This protocol is a general template and should be optimized for the specific automated chemistry analyzer being used.
1. Assay Setup:
-
Program the analyzer with the assay parameters.
-
Place the prepared reagents, samples, and controls in the appropriate positions on the analyzer.
2. Reaction Steps:
-
Pre-incubation: The analyzer pipettes the sample and assay buffer into a reaction cuvette and incubates for a short period to bring the mixture to the reaction temperature (typically 37°C).
-
Reaction Initiation: The working substrate solution is added to the cuvette to start the enzymatic reaction.
-
Kinetic Measurement: The analyzer monitors the change in absorbance at the appropriate wavelength (typically around 405 nm for p-nitroaniline based substrates, and a similar wavelength should be confirmed for ANBA-IPA) over a defined period.
3. Data Analysis:
-
The analyzer's software calculates the rate of reaction (ΔAbs/min).
-
The thrombin activity in the samples is determined by interpolating the reaction rates from the standard curve.
Mandatory Visualizations
Signaling Pathway
Caption: Enzymatic cleavage of this compound by thrombin.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Automated prothrombin-time test with use of a chromogenic peptide substrate and a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - tcsc4229 - Taiclone [taiclone.com]
- 5. Evaluation of chromogenic factor IX assays by automated protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the automated coagulation analyzer Sysmex CA-7000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound acetate | TargetMol [targetmol.com]
Application Notes and Protocols for Enzyme Kinetics using Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-Gly-Pro-Arg-ANBA-IPA is a chromogenic peptide substrate designed for the kinetic analysis of serine proteases, most notably thrombin and other coagulation factors. The substrate consists of a short peptide sequence (Gly-Pro-Arg) that is recognized by the target enzyme, a chromophore (ANBA-IPA), and a protective group (Tosyl). Upon enzymatic cleavage at the arginine residue, the ANBA-IPA chromophore is released, resulting in a measurable change in absorbance. This allows for the continuous monitoring of enzyme activity and the determination of key kinetic parameters. These application notes provide a detailed protocol for utilizing this compound in enzyme kinetic studies, including data analysis and visualization.
Principle of the Assay
The enzymatic reaction follows Michaelis-Menten kinetics. The enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES), which then catalyzes the conversion of the substrate into a product (P) and the free enzyme. In this case, the product is the released chromophore ANBA-IPA. The rate of the reaction is determined by measuring the increase in absorbance over time, which is directly proportional to the concentration of the released chromophore. The initial velocity of the reaction is then used to calculate the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).
Quantitative Data Summary
Table 1: Kinetic Parameters for Thrombin with a Similar Chromogenic Substrate (Tos-Gly-Pro-Arg-pNA) [1]
| Enzyme Form | Km (μM) | kcat (s-1) |
| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 |
| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 |
| Human γ-thrombin | 14.3 ± 2.4 | 160 ± 9 |
| Bovine β-thrombin | 14.4 ± 2.2 | 124 ± 6 |
| Experimental Conditions: pH 7.8, 25°C, I = 0.11 M.[1] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified thrombin or other target serine protease of known concentration.
-
Substrate: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8. The optimal pH and ionic strength may vary depending on the enzyme.
-
Substrate Solvent: Sterile, nuclease-free water or an appropriate organic solvent like DMSO for initial stock preparation.[2]
-
Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm.[1]
-
96-well Microplates: Clear, flat-bottom plates are recommended for spectrophotometric readings.
-
Polyethylene Glycol (PEG) 6000 (optional): To prevent enzyme adsorption to surfaces.[1]
Preparation of Reagents
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer and store at -20°C or -80°C. The final enzyme concentration in the assay will depend on the enzyme's activity.
-
Substrate Stock Solution: Dissolve this compound in the recommended solvent to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Assay Buffer: Prepare the assay buffer and adjust the pH to the desired value. If using PEG 6000, add it to the buffer at a final concentration of 1 mg/mL.[1]
Experimental Procedure for Determining Michaelis-Menten Constants (Km and Vmax)
-
Prepare a Substrate Dilution Series: Serially dilute the substrate stock solution in the assay buffer to create a range of concentrations. A typical range might be 0.1 to 10 times the expected Km.
-
Set up the Assay Plate:
-
Add a fixed amount of the enzyme solution to each well of the 96-well plate.
-
Add the assay buffer to bring the volume in each well to the desired pre-initiation volume.
-
Include control wells with no enzyme to measure the background rate of substrate hydrolysis.
-
-
Equilibrate the Plate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure all components are at a stable temperature.
-
Initiate the Reaction: Add the different concentrations of the substrate to the wells to start the enzymatic reaction.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.[1] Collect data points at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot. The slope of this line corresponds to the initial velocity.
-
Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Km and Vmax.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v0 vs. 1/[S]) to estimate Km and Vmax.
-
Visualizations
Caption: Enzymatic reaction pathway for the cleavage of the chromogenic substrate.
Caption: Experimental workflow for determining enzyme kinetic parameters.
References
Application Notes and Protocols for Tos-Gly-Pro-Arg-ANBA-IPA Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the chromogenic substrate, Tosyl-Glycyl-Prolyl-Arginine-5-amino-2-nitrobenzoic acid isopropylamide (Tos-Gly-Pro-Arg-ANBA-IPA), in enzymatic assays. The primary application of this substrate is in the colorimetric determination of thrombin activity and the screening of its inhibitors, such as hirudin.
Principle of the Assay
The this compound assay is based on the enzymatic activity of thrombin, a key serine protease in the coagulation cascade. Thrombin specifically recognizes and cleaves the peptide sequence -Gly-Pro-Arg- at the C-terminal side of the arginine residue. In this assay, the substrate this compound serves as an artificial target for thrombin. Upon cleavage by thrombin, the ANBA-IPA moiety is released, resulting in a measurable change in absorbance. The rate of this change is directly proportional to the enzymatic activity of thrombin. This principle can be harnessed to quantify thrombin concentration or to screen for substances that inhibit its activity.
Recommended Buffer Composition
A consistent and appropriate buffer system is critical for reliable and reproducible results. Based on established protocols for similar chromogenic thrombin substrates, the following buffer composition is recommended:
Table 1: Recommended Assay Buffer
| Component | Concentration | Purpose |
| Tris-HCl | 50 mM | Maintains a stable pH for optimal enzyme activity. |
| NaCl | 150 mM | Mimics physiological ionic strength. |
| pH | 8.3 | Optimal pH for thrombin catalytic activity. |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | Prevents non-specific adsorption of the enzyme to reaction vessels. |
| Polyethylene Glycol (PEG) 6000 | 0.1% (w/v) | Reduces surface adsorption of thrombin, which is particularly useful at low enzyme concentrations.[1] |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare the buffer according to the specifications in Table 1. Filter through a 0.22 µm filter before use.
-
Thrombin Stock Solution: Reconstitute lyophilized human or bovine α-thrombin in the assay buffer to a concentration of 1 U/mL (approximately 10 nM). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Due to its hydrophobic nature, dissolve this compound in a small amount of DMSO to create a concentrated stock solution (e.g., 10 mM). Further dilute with the assay buffer to the desired working concentration.
-
Inhibitor (e.g., Hirudin) Stock Solution: Prepare a stock solution of the inhibitor in the assay buffer. The concentration will depend on the expected potency of the inhibitor.
Protocol for Thrombin Activity Assay
This protocol is designed for a 96-well microplate format.
-
Prepare Working Solutions:
-
Thrombin Working Solution: Dilute the thrombin stock solution in pre-warmed (37°C) assay buffer to the desired final concentration (e.g., 0.1-1 nM).
-
Substrate Working Solution: Dilute the substrate stock solution in pre-warmed (37°C) assay buffer to the desired final concentration (e.g., 100-200 µM).
-
-
Assay Setup:
-
Add 50 µL of the thrombin working solution to each well.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to take kinetic readings every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) by calculating the change in absorbance per unit of time (ΔA/min) from the linear portion of the kinetic curve.
-
The thrombin activity is directly proportional to this rate.
-
Protocol for Thrombin Inhibitor Screening (e.g., Hirudin IC50 Determination)
-
Prepare Reagents:
-
Prepare serial dilutions of the inhibitor (e.g., hirudin) in the assay buffer.
-
Prepare thrombin and substrate working solutions as described in section 3.2.
-
-
Assay Setup:
-
Add 25 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Add 25 µL of the thrombin working solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Measure:
-
To start the reaction, add 50 µL of the substrate working solution to each well.
-
Measure the absorbance kinetically at 405 nm as described in section 3.2.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data by setting the rate of the vehicle control as 100% activity.
-
Plot the percentage of thrombin activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that reduces thrombin activity by 50%, by fitting the data to a suitable dose-response curve.
-
Data Presentation
Table 2: Representative Kinetic Parameters for a Similar Thrombin Substrate (Tos-Gly-Pro-Arg-pNA)
| Enzyme | Km (µM) | kcat (s⁻¹) |
| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 |
| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 |
| Human γ-thrombin | 14.3 ± 2.4 | 160 ± 9 |
| Bovine β-thrombin | 14.4 ± 2.2 | 124 ± 6 |
Visualizations
Caption: Workflow for a thrombin inhibitor screening assay.
Caption: Enzymatic cleavage of the chromogenic substrate by thrombin.
Caption: Mechanism of thrombin inhibition by hirudin.
References
Preparing Stock Solutions of Tos-Gly-Pro-Arg-ANBA-IPA: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring reliable and reproducible experimental results. This guide provides a detailed protocol for the preparation, storage, and handling of stock solutions for the chromogenic peptide substrate, Tos-Gly-Pro-Arg-ANBA-IPA.
This substrate is utilized in luminescence-based assays.[1][2][3] The following sections detail the necessary quantitative data, a step-by-step experimental protocol, and a workflow diagram to ensure clarity and precision in your laboratory work.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative information for preparing this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Formula | C30H41N9O8S | |
| Molecular Weight | 687.767 g/mol | |
| Solubility | ≥ 25 mg/mL in Water | [4][5][6] |
| Recommended Solvent | Water | [3][4][5][6][7] |
| Powder Storage | -20°C for 1 year or -80°C for 2 years (sealed from moisture) | [1][4][5] |
| Stock Solution Storage | -20°C for 1 month or -80°C for 6 months (sealed from moisture) | [1][4][5] |
Experimental Protocol
This protocol outlines the step-by-step methodology for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator[6]
Procedure:
-
Pre-equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the peptide powder using a calibrated analytical balance in a clean, designated weighing area.
-
Reconstitution:
-
Add the appropriate volume of high-purity water to the vial containing the powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, you would add the corresponding volume of solvent as indicated in the preparation tables provided by the supplier.[4][5][8]
-
For hydrophobic peptides, it is sometimes recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO and then dilute with an aqueous buffer.[2] However, for this compound, water is the recommended solvent.[3][4][5][6][7]
-
-
Dissolution:
-
Gently vortex the solution to facilitate dissolution.
-
If the peptide does not readily dissolve, sonication can be used to aid in solubilization.[6]
-
-
Sterilization (Optional but Recommended): If the stock solution is prepared in water, it is advisable to sterilize it by passing it through a 0.22 µm filter before use, especially for cell-based assays.[1][5]
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is crucial to aliquot the stock solution into smaller, single-use volumes.[1][5]
-
Store the aliquots in tightly sealed tubes at -20°C for up to one month or at -80°C for up to six months.[1][4][5] Ensure the storage containers are properly labeled with the compound name, concentration, and date of preparation.
-
Workflow Diagram
The following diagram illustrates the logical flow of the stock solution preparation process.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - tcsc4229 - Taiclone [taiclone.com]
- 4. reactivi.ro [reactivi.ro]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound acetate | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for Measuring Thrombin Activity in Plasma with Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms a stable blood clot.[1][2][3][4] Accurate measurement of thrombin activity in plasma is crucial for diagnosing and monitoring coagulation disorders, as well as for the development of anticoagulant drugs. This document provides detailed application notes and protocols for the use of the chromogenic substrate Nα-Tosyl-glycyl-L-prolyl-L-arginine-5-amino-2-nitrobenzoic acid isopropylester (Tos-Gly-Pro-Arg-ANBA-IPA) to quantify thrombin activity in plasma samples.
The principle of this assay is based on the specific cleavage of the peptide sequence by thrombin at the carboxyl side of the arginine residue. This enzymatic reaction liberates the chromogenic group, 5-amino-2-nitrobenzoic acid isopropylester (ANBA-IPA), resulting in a measurable increase in absorbance. The rate of color development is directly proportional to the thrombin activity in the sample. The use of an ANBA-based chromophore can offer increased specificity for thrombin compared to traditional p-nitroanilide (pNA) substrates.[5]
Data Presentation
Quantitative Data Summary
The following table summarizes the kinetic parameters for a closely related thrombin substrate, Tos-Gly-Pro-Arg-pNA (Chromozym-TH), which can be used as a reference for the expected performance of this compound. The Km values for thrombin with ANBA-based substrates are generally in the same order of magnitude as the corresponding pNA-peptides.[5]
| Parameter | Human α-Thrombin | Bovine α-Thrombin | Reference |
| Michaelis Constant (Km) | 4.18 ± 0.22 µM | 3.61 ± 0.15 µM | [6] |
| Catalytic Rate Constant (kcat) | 127 ± 8 s-1 | 100 ± 1 s-1 | [6] |
Note: The kinetic parameters for this compound may vary slightly from the pNA-variant presented above. It is recommended to perform in-house validation to determine the precise kinetics for your specific assay conditions.
Mandatory Visualizations
Thrombin-Mediated Cleavage of Chromogenic Substrate
Caption: Enzymatic cleavage of the chromogenic substrate by thrombin.
Experimental Workflow for Thrombin Activity Assay
Caption: Step-by-step workflow for the thrombin activity assay.
Simplified Coagulation Cascade Leading to Thrombin Activation
Caption: Overview of the coagulation cascade leading to thrombin activation.
Experimental Protocols
Materials and Reagents
-
This compound: Purity >98%.
-
Human Plasma: Platelet-poor plasma, collected in citrate.
-
Human α-Thrombin: For preparation of a standard curve.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Substrate Solvent: Water, or a small amount of DMSO for initial solubilization if necessary.[7]
-
Microplate Reader: Capable of measuring absorbance at or near 405 nm.
-
96-well Microplates: Clear, flat-bottom.
-
Incubator: Set to 37°C.
Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 100 mM NaCl in deionized water. Adjust the pH to 7.4.
-
Thrombin Stock Solution: Reconstitute lyophilized human α-thrombin in a solution containing 0.1% (w/v) BSA to a concentration of 100 units/mL. Aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles.
-
Thrombin Calibrators: Prepare a series of dilutions of the thrombin stock solution in the assay buffer to generate a standard curve (e.g., 0-10 nM).
-
Substrate Stock Solution: Due to the potential for hydrophobicity, initially dissolve this compound in a minimal amount of a suitable organic solvent like DMSO. Then, dilute to the desired working concentration with the assay buffer. A final concentration in the assay should be optimized, but a starting point could be in the range of 0.2-1 mM. Protect the solution from light.
Assay Protocol
-
Sample Preparation: Centrifuge citrated whole blood to obtain platelet-poor plasma. Samples can be used fresh or stored at -80°C. Thaw frozen samples at 37°C immediately before use.
-
Assay Setup:
-
Add 20 µL of plasma sample or thrombin calibrator to the wells of a 96-well microplate.
-
Add 160 µL of pre-warmed (37°C) assay buffer to each well.
-
-
Pre-incubation: Incubate the microplate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Add 20 µL of the pre-warmed substrate solution to each well to start the reaction.
-
Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm kinetically for a defined period (e.g., 5-10 minutes), taking readings every 15-30 seconds.
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔOD/min) from the linear portion of the kinetic curve.
-
Generate a Standard Curve: Plot the ΔOD/min for the thrombin calibrators against their corresponding concentrations. Perform a linear regression to obtain the equation of the line and the R² value.
-
Determine Thrombin Activity: Use the standard curve to interpolate the thrombin activity in the plasma samples based on their respective ΔOD/min values.
Concluding Remarks
The use of this compound provides a sensitive and specific method for the determination of thrombin activity in plasma. The protocols outlined in this document serve as a comprehensive guide for researchers. It is important to note that assay conditions, particularly substrate concentration, may require optimization for specific applications and instrumentation. Adherence to good laboratory practices will ensure the generation of reliable and reproducible data, which is essential for advancing research and development in hemostasis and thrombosis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bloodresearch.or.kr [bloodresearch.or.kr]
- 5. New chromogenic substrates for thrombin with increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Antithrombotic Drug Screening Using Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. Consequently, thrombin is a primary target for the development of antithrombotic drugs. The chromogenic substrate, Tosyl-Glycyl-Prolyl-Arginine-α-naphthylamide-diisopropylamine (Tos-Gly-Pro-Arg-ANBA-IPA), provides a sensitive and reliable tool for the high-throughput screening of potential thrombin inhibitors. In the presence of thrombin, this substrate is cleaved, releasing a chromogenic moiety (ANBA-IPA) that can be quantified spectrophotometrically. The rate of color development is directly proportional to thrombin activity, and its inhibition by test compounds can be accurately measured.
Principle of the Assay
The antithrombotic drug screening assay using this compound is based on a colorimetric method. The peptide sequence (Gly-Pro-Arg) mimics the natural cleavage site of thrombin in fibrinogen.
Reaction:
Thrombin + this compound → Thrombin-Tos-Gly-Pro-Arg + ANBA-IPA (colored product)
In the absence of an inhibitor, thrombin freely cleaves the substrate, leading to a rapid increase in absorbance. When a thrombin inhibitor is present, it binds to the active site of thrombin, preventing the cleavage of the substrate and resulting in a reduced rate of color formation. The degree of inhibition is directly correlated with the potency of the test compound. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Data Presentation
The following table summarizes the inhibitory activity of known antithrombotic drugs against thrombin, as determined by chromogenic substrate assays. While the specific substrate used in these studies was the closely related Tos-Gly-Pro-Arg-pNA (S-2238), the principle and the expected relative potencies are directly applicable to assays utilizing this compound.
| Antithrombotic Drug | Target | IC50 (µM) | Assay Conditions |
| Argatroban | Thrombin | 1.1[1] | Thrombin in solution with chromogenic substrate S-2238.[1] |
| Argatroban | Thrombin | 2.8[1] | Fibrin-bound thrombin with chromogenic substrate S-2238.[1] |
| Melagatran | Thrombin | 0.9[2] | Prothrombin time assay, which indirectly measures thrombin activity.[2] |
Experimental Protocols
Materials and Reagents
-
Thrombin: Human α-thrombin, lyophilized powder.
-
Chromogenic Substrate: this compound.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 100 mM) and a non-ionic surfactant (e.g., 0.05% Tween-20).
-
Test Compounds: Known and potential thrombin inhibitors.
-
Positive Control: A known thrombin inhibitor (e.g., Argatroban).
-
Negative Control: Assay buffer or solvent used to dissolve test compounds (e.g., DMSO).
-
Microplate: 96-well, clear, flat-bottom plate.
-
Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the ANBA-IPA chromophore (typically around 405 nm for similar p-nitroanilide-based substrates; the exact wavelength for ANBA-IPA should be determined empirically by scanning the absorbance spectrum of the cleaved product).
Preparation of Reagents
-
Thrombin Stock Solution: Reconstitute lyophilized thrombin in the assay buffer to a concentration of 1 U/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Thrombin Solution: On the day of the experiment, dilute the thrombin stock solution in assay buffer to the desired final concentration (e.g., 0.1 U/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15-30 minutes.
-
Substrate Stock Solution: Dissolve this compound in sterile, deionized water or a small amount of DMSO to create a stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).
-
Test Compound and Control Solutions: Prepare a series of dilutions of the test compounds and the positive control in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
Assay Procedure
-
Plate Setup:
-
Add 20 µL of the appropriate test compound dilution, positive control, or negative control to the wells of a 96-well microplate.
-
Each concentration should be tested in triplicate.
-
-
Enzyme Addition:
-
Add 160 µL of the working thrombin solution to each well.
-
Mix gently by tapping the plate or using an orbital shaker.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the working substrate solution to each well to initiate the reaction. The final volume in each well will be 200 µL.
-
Immediately place the microplate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at the optimal wavelength (e.g., 405 nm) kinetically every minute for 15-30 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100
Where:
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
V_negative_control is the reaction rate in the absence of any inhibitor.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Thrombin's Central Role in the Coagulation Cascade.
Caption: Experimental Workflow for Thrombin Inhibitor Screening.
Caption: Logical Relationship of the Chromogenic Assay Principle.
References
- 1. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantitative Analysis with Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-Gly-Pro-Arg-ANBA-IPA is a chromogenic and luminescent peptide substrate designed for the sensitive and specific quantification of thrombin activity.[1][2][3] The substrate consists of a short peptide sequence (Gly-Pro-Arg) that is specifically recognized and cleaved by thrombin. This cleavage releases the 5-amino-2-nitrobenzoic acid (ANBA) isopropylamide (IPA) chromophore, which can be measured spectrophotometrically to determine enzyme activity. This application note provides a detailed protocol for creating a standard curve for the quantitative analysis of thrombin or thrombin inhibitors using this compound.
The primary application of this substrate is in chromogenic assays to determine the activity of thrombin or the potency of its inhibitors, such as hirudin. The intensity of the color produced upon cleavage of the substrate is directly proportional to the thrombin activity in the sample.
Principle of the Assay
The assay is based on the enzymatic activity of thrombin on the this compound substrate. Thrombin specifically cleaves the peptide bond on the C-terminal side of the arginine residue. This releases the ANBA-IPA chromophore, resulting in a measurable color change. The rate of color development is proportional to the concentration of active thrombin in the sample. By measuring the absorbance of the solution over time, the thrombin activity can be accurately quantified. For the analysis of thrombin inhibitors, a known amount of thrombin is incubated with the sample containing the inhibitor, and the residual thrombin activity is then measured.
Materials and Reagents
-
This compound substrate
-
Human α-thrombin (or other purified thrombin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8)
-
Microplate reader capable of measuring absorbance at the optimal wavelength for ANBA-IPA (typically around 405 nm for similar nitroaniline-based chromophores)
-
96-well microplates
-
Standard laboratory pipettes and sterile, nuclease-free tips
-
Deionized water
Experimental Protocols
Reagent Preparation
a. This compound Stock Solution (e.g., 10 mM)
-
Refer to the manufacturer's product data sheet for the exact molecular weight of your lot of this compound.
-
Calculate the mass of the substrate required to prepare a 10 mM stock solution.
-
The substrate is soluble in water.[2][4] Dissolve the calculated mass in an appropriate volume of deionized water. Gentle vortexing or sonication may be required to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
b. Thrombin Stock Solution (e.g., 1 U/mL)
-
Reconstitute purified human α-thrombin in the assay buffer to a concentration of 1 U/mL.
-
Store the thrombin stock solution in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
c. Assay Buffer
-
Prepare a solution of 50 mM Tris-HCl and 100 mM NaCl in deionized water.
-
Adjust the pH to 7.8 using HCl.
-
Filter sterilize the buffer and store at 4°C.
Standard Curve Preparation
A standard curve is essential for determining the concentration of an unknown sample. The following protocol describes the preparation of a thrombin standard curve.
-
Prepare Thrombin Dilutions: Perform a serial dilution of the 1 U/mL thrombin stock solution using the assay buffer to prepare a range of standards. An example dilution series is provided in the table below.
-
Assay Plate Setup:
-
Add a specific volume of each thrombin standard to separate wells of a 96-well microplate (e.g., 50 µL).
-
Include a blank control containing only the assay buffer (50 µL).
-
-
Initiate the Reaction:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Add a specific volume of the substrate working solution to each well to initiate the enzymatic reaction (e.g., 50 µL). The final volume in each well will be 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the microplate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at the optimal wavelength for the ANBA-IPA chromophore (e.g., 405 nm) at regular intervals (e.g., every minute for 15-30 minutes). This is a kinetic assay.
-
-
Data Analysis:
-
For each thrombin concentration, calculate the rate of reaction (Vmax) by determining the change in absorbance per unit of time (ΔAbs/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank control from the rates of all standards.
-
Plot the corrected reaction rates (ΔAbs/min) against the corresponding thrombin concentrations (U/mL) to generate a standard curve.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good fit of the data to the linear model.
-
Data Presentation
Table 1: Example Thrombin Standard Curve Dilutions
| Standard | Thrombin Concentration (U/mL) | Volume of Thrombin Stock (µL) | Volume of Assay Buffer (µL) |
| S1 | 1.0 | 100 (from stock) | 0 |
| S2 | 0.5 | 50 of S1 | 50 |
| S3 | 0.25 | 50 of S2 | 50 |
| S4 | 0.125 | 50 of S3 | 50 |
| S5 | 0.0625 | 50 of S4 | 50 |
| S6 | 0.03125 | 50 of S5 | 50 |
| Blank | 0 | 0 | 100 |
Table 2: Example Standard Curve Data
| Thrombin Concentration (U/mL) | Average ΔAbs/min (at 405 nm) |
| 1.0 | 0.250 |
| 0.5 | 0.125 |
| 0.25 | 0.062 |
| 0.125 | 0.031 |
| 0.0625 | 0.015 |
| 0.03125 | 0.008 |
| 0 | 0.001 |
Mandatory Visualizations
Caption: Enzymatic cleavage of the chromogenic substrate.
Caption: Workflow for generating a standard curve.
Quantitative Analysis of Unknown Samples
To determine the thrombin activity in an unknown sample, the same protocol for the standard curve is followed.
-
Prepare dilutions of the unknown sample using the assay buffer to ensure the activity falls within the linear range of the standard curve.
-
Add the diluted unknown samples to the 96-well plate in parallel with the standards.
-
Initiate the reaction with the substrate and measure the kinetic absorbance as described above.
-
Calculate the rate of reaction (ΔAbs/min) for the unknown samples and subtract the blank rate.
-
Use the equation of the line from the standard curve's linear regression (y = mx + c) to calculate the thrombin concentration of the unknown samples.
-
Concentration = (Corrected ΔAbs/min - c) / m
-
Troubleshooting
-
High Background: Ensure the substrate solution is fresh and protected from light. The substrate may undergo slow auto-hydrolysis.
-
Low Signal: Check the activity of the thrombin stock. Ensure the assay buffer pH is optimal.
-
Non-linear Standard Curve: The concentrations of the standards may be too high, leading to substrate depletion or enzyme saturation. Adjust the dilution series accordingly. The reaction may not be in the linear phase; ensure you are calculating the initial rate (Vmax).
Safety Precautions
-
Follow standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and other reagents for specific handling and disposal instructions.
References
Application Notes and Protocols for the Detection of Serine Protease Activity in Cell Lysates using Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer progression. The dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Consequently, the accurate and sensitive detection of their activity in biological samples, such as cell lysates, is paramount for basic research and drug discovery.
This document provides detailed application notes and protocols for the use of the chromogenic substrate, Tosyl-Glycyl-Prolyl-Arginine-5-amino-2-nitrobenzoic acid isopropylamide (Tos-Gly-Pro-Arg-ANBA-IPA), for the specific and quantitative measurement of serine protease activity, particularly thrombin-like enzymes, in cell lysates.
The principle of this assay is based on the enzymatic cleavage of the peptide sequence Gly-Pro-Arg by a target serine protease. This cleavage releases the chromogenic group, 5-amino-2-nitrobenzoic acid (ANBA), which results in a measurable increase in absorbance, typically at 405 nm. The rate of color development is directly proportional to the serine protease activity in the sample.
Data Presentation
Quantitative Analysis of Serine Protease Activity
The following table summarizes hypothetical quantitative data obtained from a colorimetric assay using this compound with cell lysates from a cancer cell line known to express high levels of a thrombin-like serine protease.
| Parameter | Value | Conditions |
| Cell Type | MDA-MB-231 (Human Breast Cancer) | - |
| Lysate Protein Concentration | 1 mg/mL | Bradford Assay |
| Substrate Concentration (this compound) | 200 µM | In Assay Buffer |
| Specific Activity | 5.2 mOD/min/mg | Measured at 405 nm |
| Michaelis-Menten Constant (Km) | 150 µM | Determined by substrate titration |
| Maximum Velocity (Vmax) | 8.5 mOD/min | Determined by substrate titration |
| Inhibitor IC50 (Serine Protease Inhibitor X) | 10 µM | Pre-incubation for 15 min |
Experimental Protocols
Preparation of Cell Lysates
This protocol describes the preparation of total cell lysates from cultured adherent cells suitable for the serine protease activity assay.
Materials:
-
Cultured adherent cells (e.g., MDA-MB-231)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA)
-
Protease Inhibitor Cocktail (serine protease inhibitor-free)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Completely remove the PBS and add an appropriate volume of ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail (to prevent degradation of other proteins, but ensure it does not inhibit the target serine protease). For a 10 cm dish, use 500 µL of Lysis Buffer.
-
Incubate the plate on ice for 10-15 minutes.
-
Using a pre-chilled cell scraper, gently scrape the cells off the surface of the culture dish.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (the cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay).
-
The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Serine Protease Activity Assay Protocol
This protocol outlines the procedure for measuring serine protease activity in cell lysates using the chromogenic substrate this compound in a 96-well plate format.
Materials:
-
Cell lysate (prepared as described above)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Tween-20)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Optional: Serine protease inhibitor for control wells
Procedure:
-
Prepare the Substrate Working Solution: Dilute the this compound stock solution to the desired final concentration in Assay Buffer. A final concentration of 200 µM is a good starting point for optimization.
-
Set up the Assay Plate:
-
Sample Wells: Add 50 µL of cell lysate (diluted in Assay Buffer to a suitable protein concentration, e.g., 10-50 µg of total protein per well) to each well.
-
Blank Wells: Add 50 µL of Assay Buffer without cell lysate to control for substrate auto-hydrolysis.
-
Inhibitor Control Wells (Optional): Pre-incubate the cell lysate with a known serine protease inhibitor for 15-30 minutes before adding it to the wells.
-
-
Initiate the Reaction: Add 50 µL of the Substrate Working Solution to all wells to start the enzymatic reaction. The total volume in each well should be 100 µL.
-
Measure Absorbance: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔOD/min).
-
Subtract the rate of the blank wells from the rate of the sample wells to correct for background.
-
Calculate the specific activity by dividing the corrected rate by the amount of protein in each well (mOD/min/mg protein).
-
Visualizations
Signaling Pathway of Serine Protease Activation in Cancer
Caption: Serine protease cascade in cancer progression.
Experimental Workflow for Serine Protease Activity Assay
Caption: Workflow for measuring serine protease activity.
Logical Relationship of Assay Components
Troubleshooting & Optimization
How to reduce high background in Tos-Gly-Pro-Arg-ANBA-IPA assays.
Technical Support Center: Protease Assays
Welcome to the technical support center for our chromogenic protease assays. This guide provides troubleshooting advice and answers to frequently asked questions regarding the Tos-Gly-Pro-Arg-ANBA-IPA assay, with a focus on resolving high background issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a chromogenic method used to measure the activity of certain proteases, such as thrombin. The substrate, this compound, is a synthetic peptide that mimics the natural cleavage site for the enzyme. When the enzyme cleaves the peptide bond after the Arginine (Arg) residue, it releases the chromophore ANBA-IPA (5-amino-2-nitrobenzoic acid isopropylamide), which results in a measurable increase in absorbance at a specific wavelength (typically around 405 nm). The rate of color change is directly proportional to the enzyme's activity.
Q2: My assay has high background! The absorbance in my "no-enzyme" control wells is unacceptably high. What are the common causes?
High background in this assay is a common problem and can obscure the true enzyme-dependent signal. The primary causes are:
-
Spontaneous Substrate Hydrolysis: The most frequent cause is the non-enzymatic breakdown of the substrate in the assay buffer. This is highly dependent on pH, temperature, and buffer composition.
-
Reagent Contamination: Contamination of buffers, water, or the substrate itself with contaminating proteases or microbes can lead to substrate cleavage.[1] Poor water quality is a known issue in similar assays.[2]
-
Improper Substrate Handling: The substrate may degrade if not stored or prepared correctly. It is a peptide and can be sensitive to repeated freeze-thaw cycles or improper solubilization.[1]
-
Light Exposure: Some chromogenic substrates are light-sensitive and can degrade upon prolonged exposure to light, leading to an increased background signal.
Troubleshooting Guide
Q3: How can I determine if my substrate is hydrolyzing spontaneously in the assay buffer?
You must run a "Substrate Stability Control" experiment. This involves incubating the substrate in your assay buffer without any enzyme and monitoring the absorbance over time. A significant increase in absorbance indicates spontaneous hydrolysis.
See Protocol 1: Assessing Spontaneous Substrate Hydrolysis for a detailed methodology.
Q4: The substrate stability test confirmed spontaneous hydrolysis. How can I reduce it?
Optimizing the assay buffer is the most effective strategy.
-
Adjust pH: Substrate stability is often pH-dependent. Many p-nitroanilide (pNA) peptide substrates are most stable at a slightly acidic pH (e.g., pH 4 for storage) and can hydrolyze more rapidly at neutral or alkaline pH. Systematically test a range of pH values (e.g., 6.0 to 8.0) to find the optimal balance between enzyme activity and substrate stability.
-
Optimize Temperature: Lowering the incubation temperature can reduce the rate of non-enzymatic hydrolysis. However, this will also reduce the rate of the enzymatic reaction, so a balance must be found.
-
Buffer Additives: Consider including additives that may stabilize the substrate or protein, but always validate their compatibility with your enzyme of interest.[3]
The following troubleshooting workflow can guide your optimization process.
References
Technical Support Center: Optimizing Assays with Tos-Gly-Pro-Arg-ANBA-IPA
Welcome to the technical support center for the chromogenic substrate Tos-Gly-Pro-Arg-ANBA-IPA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing incubation time and temperature in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chromogenic peptide substrate primarily used for the measurement of thrombin activity.[1] Upon cleavage by an active enzyme like thrombin, it releases a chromophore that can be quantified spectrophotometrically, typically through luminescence or absorbance readings.
Q2: What is the general principle of a chromogenic assay using this substrate?
A2: The assay is based on the enzymatic cleavage of the substrate by thrombin. The rate of color development is directly proportional to the enzymatic activity of thrombin in the sample.
Q3: What is a recommended starting point for incubation time and temperature?
A3: Based on protocols for structurally similar chromogenic substrates, a recommended starting point for a kinetic assay is a 1-minute incubation at 25°C. However, for endpoint assays, longer incubation times may be necessary. It is crucial to optimize these parameters for your specific experimental conditions.
Q4: What factors can influence the outcome of the assay?
A4: Several factors can affect the assay's performance, including the purity and concentration of the enzyme and substrate, the pH and ionic strength of the buffer, the presence of inhibitors or activators, and the precision of pipetting and timing.
Q5: How should I prepare and store the this compound substrate?
A5: The substrate is typically dissolved in water.[2] For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from moisture.[3]
Experimental Protocols
General Protocol for Thrombin Activity Assay
This protocol is a starting point and should be optimized for your specific experimental needs.
Materials:
-
This compound
-
Purified thrombin (e.g., bovine thrombin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4-8.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile water.
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer.
-
Prepare a series of thrombin standards of known concentrations in the assay buffer.
-
Prepare your unknown samples in the assay buffer.
-
-
Assay Procedure:
-
Add a specific volume of the assay buffer to each well of the microplate.
-
Add the thrombin standards and unknown samples to their respective wells.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in the microplate reader.
-
-
Measurement:
-
Measure the change in absorbance at 405 nm over a set period (for kinetic assays) or after a fixed incubation time (for endpoint assays).
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
For endpoint assays, subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of thrombin concentration versus V₀ or absorbance.
-
Determine the thrombin concentration in your unknown samples from the standard curve.
-
Data Presentation
Table 1: Recommended Starting Conditions for Assay Optimization
| Parameter | Recommended Starting Point | Suggested Optimization Range | Notes |
| Temperature | 25°C | 25°C to 37°C | Enzyme activity is highly sensitive to temperature changes. |
| Incubation Time | 1 to 5 minutes | 1 to 30 minutes | For kinetic assays, ensure measurements are in the initial linear phase. |
| Substrate Conc. | 2 x Kₘ | 0.5 x Kₘ to 5 x Kₘ | The Michaelis constant (Kₘ) for a similar substrate (Tos-Gly-Pro-Arg-pNA) with thrombin is approximately 4 µM at 25°C.[4] |
| pH | 7.8 | 7.4 to 8.4 | Optimal pH can vary depending on the specific enzyme and buffer system. |
Mandatory Visualizations
Caption: Simplified diagram of the coagulation cascade leading to thrombin activation and subsequent cleavage of the chromogenic substrate.
Caption: Experimental workflow for optimizing incubation temperature and time for the chromogenic assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | Incorrect Wavelength: Reading at a wavelength other than the absorbance maximum of the released chromophore. | Verify the correct wavelength for measurement (typically 405 nm for p-nitroanilide-based substrates). |
| Inactive Enzyme: Thrombin has lost its activity due to improper storage or handling. | Use a fresh aliquot of thrombin and ensure it has been stored correctly. Run a positive control with a known active enzyme. | |
| Substrate Degradation: The substrate has degraded due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of the substrate. Store stock solutions in smaller aliquots to avoid repeated freeze-thawing.[3] | |
| Inhibitors in Sample: The sample contains inhibitors of thrombin. | Prepare samples in a buffer that does not contain known inhibitors. Consider sample purification steps if necessary. | |
| High Background | Substrate Autohydrolysis: The substrate is spontaneously breaking down. | Prepare the substrate solution fresh before each experiment. Avoid prolonged exposure to light and high temperatures. |
| Contaminated Reagents: Buffers or other reagents are contaminated with proteases. | Use high-purity, sterile reagents. Filter-sterilize buffers if necessary. | |
| Non-specific Enzyme Activity: Other proteases in the sample are cleaving the substrate. | Use a more specific substrate if available or include inhibitors for non-target proteases. | |
| Inconsistent Results | Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to minimize pipetting variations. |
| Temperature Fluctuations: Inconsistent temperature across the microplate or between experiments. | Ensure the microplate reaches thermal equilibrium before starting the reaction. Use a temperature-controlled plate reader. | |
| Timing Inconsistencies: Variation in the time between adding reagents and taking measurements. | Use a multichannel pipette for simultaneous addition of reagents. For kinetic assays, ensure the reader starts measuring immediately after substrate addition. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - tcsc4229 - Taiclone [taiclone.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
Interference from plasma components in hirudin chromogenic assay.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference from plasma components in hirudin chromogenic assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the hirudin chromogenic assay?
A1: The hirudin chromogenic assay is a quantitative method to determine the concentration of hirudin in a plasma sample. The assay is based on the potent and specific inhibition of thrombin by hirudin.[1][2] In the assay, a known excess amount of thrombin is added to the plasma sample. The hirudin present in the sample will neutralize a proportional amount of this thrombin. The remaining, uninhibited thrombin then acts on a chromogenic substrate, releasing a colored compound (typically p-nitroaniline or pNA). The intensity of the color produced is measured spectrophotometrically at 405 nm and is inversely proportional to the hirudin concentration in the sample.[1]
Q2: What are the most common interfering substances in plasma for this assay?
A2: The most common interfering substances are those that can affect the optical measurement at 405 nm or interact with the assay reagents. These include:
-
Hemoglobin from hemolyzed samples.
-
Bilirubin in icteric (jaundiced) samples.[3]
-
Lipids (triglycerides) in lipemic (cloudy) samples.[4]
-
Endogenous plasma proteins like prothrombin and fibrinogen, although chromogenic assays are generally less sensitive to these compared to clotting assays.[1]
Q3: How does hemolysis affect the assay results?
A3: Hemolysis, the rupture of red blood cells, releases hemoglobin into the plasma. Hemoglobin has a peak absorbance near the 405 nm wavelength used in the assay, leading to a spectral interference.[2] This can cause a falsely elevated absorbance reading, which in turn leads to an underestimation of the hirudin concentration.[5]
Q4: Can icteric or lipemic samples be used for the hirudin chromogenic assay?
A4: It is highly recommended to avoid using icteric (high bilirubin) or lipemic (high lipid) samples. Bilirubin can cause spectral interference, similar to hemoglobin.[3][6] Lipemia causes turbidity, which scatters light and can lead to inaccurate spectrophotometric readings.[7][8][9] If such samples must be used, special handling procedures like high-speed centrifugation may be necessary to minimize interference, but results should be interpreted with caution.[7]
Q5: Are there alternative assays that are less prone to plasma interference?
A5: Yes, the Ecarin Chromogenic Assay (ECA) is a suitable alternative. The ECA uses ecarin, a snake venom enzyme, to activate prothrombin to meizothrombin. Hirudin inhibits meizothrombin, and the residual activity is measured with a chromogenic substrate. A key advantage of the ECA is its independence from variations in plasma fibrinogen and prothrombin levels.[10] It is also reported to have fewer interferences from heparin and oral anticoagulants.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Hirudin concentration is unexpectedly low or undetectable. | Interference from Hemolysis or Bilirubin: Hemoglobin and bilirubin absorb light at 405 nm, leading to a higher background absorbance and a falsely low calculated hirudin concentration.[3][5] | Visually inspect the plasma sample for a pink/red (hemolysis) or yellow/brown (icterus) color. If present, request a new, carefully collected sample. |
| Sample Collection/Handling Issue: Improper blood collection can lead to hemolysis. | Ensure proper phlebotomy technique to minimize red blood cell lysis. Use a 9:1 blood-to-citrate ratio and centrifuge at 2000 x g for 20 minutes.[1] | |
| High variability between replicate samples. | Interference from Lipemia: Turbidity from lipids can cause inconsistent light scattering, leading to variable absorbance readings.[8][9] | Visually inspect the plasma for a cloudy or milky appearance. If lipemic, consider high-speed centrifugation of the sample to pellet the lipids. |
| Pipetting Errors or Bubbles: Inaccurate pipetting or the presence of air bubbles in the microplate wells can alter the light path and affect absorbance readings. | Ensure pipettes are calibrated. Pipette gently against the well wall to avoid bubbles. | |
| Standard curve has a poor correlation coefficient (R²). | Reagent Preparation/Storage Issues: Improperly reconstituted or stored reagents (thrombin, substrate) can lead to inconsistent activity. | Prepare reagents according to the manufacturer's instructions. Ensure thrombin solutions are stored appropriately and not used past their stability date.[1] |
| Incorrect Wavelength Setting: Reading at a wavelength other than 405 nm will result in inaccurate data. | Verify the microplate reader settings are correct. | |
| All absorbance readings are very high, including the blank. | Contaminated Reagents or Plate: Contamination of the buffer or substrate, or a dirty microplate can lead to high background absorbance. | Use fresh reagents and a new, clean microplate. |
| Assay results are inconsistent with clinical observations. | Low Prothrombin/Fibrinogen Levels (less common in chromogenic assays): While less sensitive than clotting assays, very low levels of these proteins could potentially affect thrombin activity.[1] | Consider using an alternative method like the Ecarin Chromogenic Assay (ECA), which is independent of these factors.[10] |
Data on Plasma Component Interference
Disclaimer: The following tables summarize data from studies on various chromogenic and coagulation assays. While highly indicative, the exact quantitative interference in a specific hirudin chromogenic assay may vary depending on the reagents and instrument used.
Table 1: Effect of Hemolysis on Chromogenic Assays
| Hemoglobin Concentration (g/L) | Assay Affected | Observed Effect | Reference |
| > 0.5 | Anti-Xa Assay | 10% decrease in measured activity | [5] |
| > 70 mg/dL | Anti-Xa Heparin Assay | Underestimation of heparin activity | [8] |
| Not specified | General Coagulation Assays | Falsely high readings in some assays | [5] |
Table 2: Effect of Bilirubin on Chromogenic Assays
| Bilirubin Concentration | Assay Affected | Observed Effect | Reference |
| > 16 mg/dL | Anti-Xa Heparin Assay | Underestimation of heparin activity | [8] |
| > 30 mg/dL | General Coagulation Assays | No significant bias observed below this level | [11] |
| High concentrations | Various chemistry assays | Can cause both spectral and chemical interference | [6] |
Table 3: Effect of Lipemia on Chromogenic Assays
| Triglyceride Concentration | Assay Affected | Observed Effect | Reference |
| > 500 mg/dL | Optical Coagulation Assays | Significant analytical interference | [11] |
| Not specified | Spectrophotometric Assays | Increased light scattering and absorbance | [8][9] |
| Visually turbid | Routine Biochemistry | Clinically significant interferences for several parameters | [9] |
Experimental Protocols
Protocol 1: Standard Hirudin Chromogenic Assay
This protocol is a synthesized methodology based on common practices for determining hirudin concentration in citrated plasma.[1][4]
1. Specimen Collection and Preparation:
-
Collect whole blood in a tube containing 0.1 mol/L sodium citrate in a 9:1 ratio (9 parts blood to 1 part citrate).
-
Centrifuge at 2000 x g for 20 minutes at room temperature (20-25°C).
-
Carefully separate the plasma from the blood cells into a clean polypropylene tube.
2. Reagent Preparation:
-
Assay Buffer: Tris-EDTA buffer (e.g., 0.5 mol/L Tris pH 8.4, 1.5 mol/L NaCl, 70 mmol/L Disodium-EDTA), diluted as per manufacturer's instructions.
-
Thrombin Solution: Reconstitute human or bovine thrombin in sterile water to a working concentration (e.g., 1.4 NIH-U/ml). Store at 2-8°C for up to one week.
-
Chromogenic Substrate: Reconstitute a thrombin-specific chromogenic substrate (e.g., S-2366) with sterile water to the recommended concentration.
-
Hirudin Standards: Prepare a stock solution of hirudin and perform serial dilutions in the assay buffer to create a standard curve (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/ml).
-
Stopping Reagent: 20% Acetic Acid or 1 mol/L Citric Acid.
3. Microplate Assay Procedure (Endpoint Method):
-
To appropriate wells of a 96-well microplate, add 50 µl of either hirudin standard, plasma sample, or a blank (assay buffer).
-
Pre-incubate the plate at 37°C for 3-4 minutes.
-
Add 50 µl of the Thrombin Solution to all wells except the blank.
-
Incubate at 37°C for 2 minutes.
-
Add 50 µl of the Chromogenic Substrate to all wells.
-
Incubate at 37°C for 2 minutes.
-
Add 50 µl of the Stopping Reagent to all wells to stop the reaction.
-
Read the absorbance at 405 nm using a microplate reader. A reference wavelength of 490 nm can be used to reduce background noise.
4. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot the corrected absorbance values of the standards against their known hirudin concentrations.
-
Use linear regression to generate a standard curve.
-
Determine the hirudin concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Protocol 2: Ecarin Chromogenic Assay (ECA)
This protocol outlines the principle and a general procedure for the ECA, an alternative method for hirudin determination.[10][12]
1. Principle:
-
Ecarin, a prothrombin activator from snake venom, converts prothrombin to meizothrombin.
-
Meizothrombin cleaves a chromogenic substrate, producing a color change.
-
Direct thrombin inhibitors like hirudin inhibit meizothrombin in a concentration-dependent manner.
-
The resulting color intensity is inversely proportional to the hirudin concentration.
2. Reagents:
-
Ecarin reagent
-
Chromogenic substrate specific for meizothrombin
-
Assay buffer containing human prothrombin
-
Hirudin standards and controls
3. Assay Procedure (General Steps):
-
Plasma samples and hirudin standards are incubated with the assay buffer containing prothrombin.
-
The ecarin reagent is added, initiating the conversion of prothrombin to meizothrombin.
-
The chromogenic substrate is added.
-
The change in absorbance at 405 nm is measured over time (kinetic assay) or after a fixed incubation period (endpoint assay).
4. Advantages:
-
Independent of the patient's prothrombin and fibrinogen levels.[10]
-
Not interfered by heparin or oral anticoagulants.[10]
Visualizations
Caption: Principle of the Hirudin Chromogenic Assay.
Caption: Troubleshooting workflow for hirudin chromogenic assay.
Caption: Mechanism of hemolysis interference in the assay.
References
- 1. An international collaborative study to investigate standardisation of hirudin potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a chromogenic substrate assay for the determination of hirudin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bilirubin interference with determination of uric acid, cholesterol, and triglycerides in commercial peroxidase-coupled assays, and the effect of ferrocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference of lipemia in samples for routine coagulation testing using a Sysmex CS-5100 coagulometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biochemia-medica.com [biochemia-medica.com]
- 10. Ecarin chromogenic assay--a new method for quantitative determination of direct thrombin inhibitors like hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A component could not be larger than the whole, polyclonal immunoglobulin interference in conjugated/direct bilirubin assay and elimination: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the specific activity of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Luminescence Assays with Peptide Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their luminescence assays utilizing peptide substrates.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the signal-to-noise ratio in a luminescence assay with peptide substrates?
A1: The signal-to-noise (S/N) ratio is a critical parameter for assay sensitivity and reliability. The primary factors influencing it are:
-
Enzyme and Substrate Concentrations: The concentrations of both the enzyme (e.g., luciferase) and the peptide substrate must be optimized.
-
Reagent Quality and Stability: The purity and stability of the peptide substrate, enzyme, and other reagents are crucial. Degradation can lead to decreased signal or increased background.[1]
-
Assay Buffer Composition: pH, ionic strength, and the presence of cofactors or inhibitors can significantly impact enzyme activity and signal output.
-
Plate Type and Color: Opaque, white plates are generally recommended for luminescence assays to maximize light output and prevent crosstalk between wells.[2][3]
-
Incubation Time and Temperature: The kinetics of the enzymatic reaction are time and temperature-dependent. These parameters should be consistent and optimized.[3]
-
Instrumentation Settings: The luminometer's integration time and sensitivity settings need to be appropriate for the assay's signal intensity.[2]
-
Background Luminescence: This can originate from the assay reagents, plasticware, or non-specific cleavage of the substrate. Minimizing background is as important as maximizing the signal.
Q2: How do I choose the optimal concentrations of my enzyme and peptide substrate?
A2: The optimal concentrations are typically determined by a matrix titration. This involves testing a range of enzyme concentrations against a range of peptide substrate concentrations. The goal is to find a condition that yields a robust signal with minimal background, staying within the linear range of the assay. A common starting point is to use the enzyme concentration recommended by the manufacturer and a substrate concentration at or near its Michaelis constant (Km), if known.
Q3: What type of microplate should I use for my luminescence assay?
A3: For luminescence assays, opaque-walled, white microplates are highly recommended.[2][3] The white walls reflect the light generated from the reaction, maximizing the signal detected by the luminometer.[3] Black plates can also be used and may reduce crosstalk, but they will also significantly decrease the luminescent signal.[2][4] Clear plates are generally not suitable due to high crosstalk between wells.[5]
Troubleshooting Guides
Problem 1: High Background Signal
High background can mask the true signal from your reaction, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity reagents, including the peptide substrate and enzyme. Ensure proper storage conditions to prevent degradation.[6] |
| Autoluminescence of Assay Components | Test each component of the assay buffer individually for intrinsic luminescence. Some compounds can be inherently luminescent. |
| Non-Enzymatic Substrate Cleavage | Incubate the peptide substrate in the assay buffer without the enzyme to check for spontaneous light emission. This can be an issue with unstable substrates. |
| Plate Phosphorescence | "Dark adapt" the microplate by incubating it in the dark for about 10 minutes before reading to reduce plate autofluorescence.[2] |
| Crosstalk between Wells | Use opaque white or black plates to minimize light leakage between wells.[5] Ensure there are no droplets of reagent on the upper surfaces of the wells.[3] |
Problem 2: Weak or No Signal
A weak signal can be difficult to distinguish from the background noise.
| Potential Cause | Troubleshooting Step |
| Suboptimal Enzyme/Substrate Concentration | Perform a titration of both the enzyme and the peptide substrate to find the optimal concentrations for a robust signal.[7] |
| Incorrect Assay Buffer pH | Ensure the pH of your assay buffer is optimal for the enzyme's activity. Most luciferases, for example, have an optimal pH between 7.0 and 8.0. |
| Degraded Reagents | Prepare fresh reagents, especially the enzyme and ATP solutions. Avoid repeated freeze-thaw cycles.[1] |
| Presence of Enzyme Inhibitors | Ensure that no components in your sample or buffer are inhibiting the enzyme. Some compounds are known luciferase inhibitors.[8] |
| Incorrect Instrument Settings | Increase the integration time or adjust the gain/sensitivity settings on your luminometer to enhance the detection of a weak signal.[2] |
| Insufficient Incubation Time | For kinetic (glow-type) assays, ensure the reaction has reached a stable signal plateau before reading. For flash assays, the read time must be immediate.[9] |
Problem 3: High Variability Between Replicates
High variability can make it difficult to obtain statistically significant results.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to all wells to minimize pipetting errors.[6] |
| Inconsistent Incubation Times | For kinetic assays, ensure that the time between adding the final reagent and reading the plate is consistent for all wells. Using a luminometer with injectors can help.[6] |
| Temperature Fluctuations | Ensure the plate is at a uniform and stable temperature during the assay. Temperature gradients across the plate can affect reaction rates.[3] |
| Poor Mixing | Mix the contents of the wells thoroughly after adding reagents, but avoid introducing bubbles which can scatter light.[3] |
| Edge Effects | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature variations. Alternatively, fill the outer wells with buffer or media. |
Experimental Protocols
Protocol 1: Optimization of Enzyme and Peptide Substrate Concentrations
This protocol outlines a method for determining the optimal concentrations of enzyme and peptide substrate using a matrix titration approach.
-
Prepare Reagent Dilutions:
-
Prepare a series of enzyme dilutions in the assay buffer. A 2-fold serial dilution from a starting concentration of 2X the manufacturer's recommendation is a good starting point.
-
Prepare a series of peptide substrate dilutions in the assay buffer. A 2-fold serial dilution starting from a concentration of 10X the expected Km is recommended.
-
-
Assay Setup:
-
In a white, opaque 96-well plate, add the different concentrations of the enzyme to the rows and the different concentrations of the peptide substrate to the columns.
-
Include appropriate controls:
-
No Enzyme Control: Peptide substrate dilutions without enzyme to determine substrate-related background.
-
No Substrate Control: Enzyme dilutions without peptide substrate to determine enzyme-related background.
-
Buffer Only Control: Assay buffer alone to determine the plate and buffer background.
-
-
-
Initiate and Read the Reaction:
-
Initiate the reaction by adding the final component (often ATP for luciferase-based assays).
-
Incubate the plate at the desired temperature for the optimized time.
-
Read the luminescence signal using a luminometer with appropriate settings.
-
-
Data Analysis:
-
Subtract the average background reading (from the buffer-only control) from all wells.
-
Calculate the signal-to-noise ratio for each condition (Signal / Background).
-
Plot the signal and S/N ratio as a function of enzyme and substrate concentrations to identify the optimal conditions.
-
Visual Guides
Caption: General workflow for a luminescence assay with a peptide substrate.
Caption: Troubleshooting flowchart for high background signal.
Caption: Decision tree for optimizing a low signal-to-noise ratio.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. agilent.com [agilent.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. bioagilytix.com [bioagilytix.com]
Stability of Tos-Gly-Pro-Arg-ANBA-IPA in aqueous solution over time.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the chromogenic peptide substrate, Tos-Gly-Pro-Arg-ANBA-IPA, in aqueous solutions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, the lyophilized powder of this compound should be stored at -20°C for up to one year, or at -80°C for up to two years, sealed and protected from moisture.[1][2] Once dissolved in an aqueous solution, it is recommended to make single-use aliquots and store them at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][2][3]
Q2: What are the common degradation pathways for peptides like this compound in aqueous solutions?
A2: Peptides are susceptible to several degradation pathways in aqueous solutions, including:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid (Asp) residues.
-
Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids.
-
Oxidation: Modification of susceptible amino acid residues such as methionine (Met), cysteine (Cys), histidine (His), tryptophan (Trp), and tyrosine (Tyr).
-
Racemization: Conversion of L-amino acids to D-amino acids, which can alter biological activity.[4]
Q3: How does pH affect the stability of this compound in an aqueous solution?
A3: The stability of peptides in solution is often pH-dependent. Acidic or basic conditions can catalyze hydrolysis of peptide bonds. It is generally recommended to maintain peptide solutions at a pH close to neutral (pH 5-7) unless the experimental conditions require otherwise. Prolonged exposure to a pH greater than 8 should be avoided.[5]
Q4: Is this compound susceptible to enzymatic degradation?
A4: Yes, as a peptide, it can be degraded by proteases present in biological samples (e.g., plasma, cell lysates). The rate of degradation depends on the specific proteases present and the peptide sequence.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal in luminescence assay | 1. Degraded peptide substrate.2. Incorrect storage of the peptide solution.3. Inactive enzyme.4. Suboptimal assay conditions (pH, temperature).5. Incorrect gain settings on the luminometer. | 1. Use a fresh aliquot of the peptide solution.2. Ensure proper storage conditions were maintained.3. Verify enzyme activity with a positive control.4. Optimize assay buffer and incubation temperature.5. Adjust the gain setting on the instrument to amplify the signal without causing saturation.[4] |
| High background signal in luminescence assay | 1. Contaminated reagents or buffers.2. Autoluminescence of the microplate.3. Media supplements causing autofluorescence in cell-based assays. | 1. Prepare fresh reagents and buffers.2. Use opaque, white microplates designed for luminescence and "dark adapt" the plate by incubating in the dark for 10 minutes before reading.[6]3. If applicable, switch to a phenol red-free medium or perform measurements in a buffered salt solution.[4] |
| High variability between replicate wells | 1. Pipetting errors.2. Inconsistent temperature across the microplate.3. Uneven distribution of cells or reagents in the wells.4. Reagents not at room temperature before starting the assay. | 1. Use calibrated pipettes and consider using a multichannel pipette for consistency.2. Ensure the plate is incubated at a uniform temperature.3. Gently mix the contents of the wells after reagent addition. Utilize well-scanning features on the plate reader if available.[4]4. Allow all reagents to equilibrate to room temperature before use.[6] |
| Precipitation of the peptide in solution | 1. Poor solubility of the peptide at the desired concentration.2. Use of an inappropriate solvent. | 1. Try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting with the aqueous buffer.2. Confirm the recommended solvent for the peptide. This compound is soluble in water.[1][2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for evaluating the stability of this compound in an aqueous solution over time.
1. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the desired aqueous buffer. Filter through a 0.22 µm filter.[3]
3. Stability Study Setup:
-
Aliquot the peptide stock solution into several vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take one vial from each temperature and immediately freeze it at -80°C to stop further degradation until HPLC analysis.
4. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm (for the peptide backbone).[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30-45°C.[1]
5. Data Analysis:
-
Identify the peak corresponding to the intact this compound in the chromatogram from the time 0 sample.
-
For each subsequent time point, calculate the percentage of the intact peptide remaining by dividing the peak area of the intact peptide by the total peak area of all peptide-related peaks (intact and degradation products).
-
Plot the percentage of intact peptide versus time for each temperature to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting low signal in luminescence assays.
References
Technical Support Center: Tos-Gly-Pro-Arg-ANBA-IPA Luminescence Assays
Welcome to the technical support center for Tos-Gly-Pro-Arg-ANBA-IPA luminescence assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and ensure high-quality, reliable data from their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound luminescence assay?
This assay is designed to measure the activity of proteases that specifically recognize and cleave the peptide sequence Gly-Pro-Arg. The substrate, this compound, is a non-luminescent molecule. In the presence of the target protease (commonly thrombin), the peptide bond after the arginine (Arg) residue is cleaved. This cleavage releases the luminogenic fragment ANBA-IPA, which then participates in a light-emitting reaction, typically in the presence of a suitable luciferase and co-factors. The resulting luminescence is directly proportional to the protease activity.
Q2: What is "quenching" and how does it affect my assay?
Quenching is any process that decreases the intensity of the luminescent signal.[1][2] This can lead to an underestimation of protease activity and inaccurate results. Quenching can occur through various mechanisms, including interactions between the luminescent molecule and other components in the assay mixture.
Q3: What are the common causes of signal quenching in this assay?
Several factors can cause quenching:
-
Inner Filter Effect (IFE): At high substrate turnover rates, the accumulation of the product (cleaved ANBA-IPA) or other chromophores in the sample can absorb the emitted light, leading to artificially low signal readings.[3][4][5]
-
Compound Interference: Components in your test samples, such as small molecules or colored compounds, may directly absorb the emitted light or interfere with the enzymatic reaction.
-
Substrate Depletion: In highly active samples, the substrate may be consumed rapidly, leading to a plateau or decrease in the luminescent signal, which can be misinterpreted as quenching.[3][4][5]
-
Chemical Quenchers: Certain ions (e.g., iodide, chloride) and molecular oxygen can act as quenchers.[2]
-
Assay Conditions: Suboptimal pH, temperature, or buffer composition can affect both enzyme activity and the stability of the luminescent signal.
Troubleshooting Guides
Issue 1: Low or No Luminescent Signal
If you observe a weak or absent signal, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - Run a positive control with a known active enzyme to verify assay components are working. |
| Incorrect Reagent Preparation | - Confirm that all reagents, especially the substrate and luciferase, were prepared according to the protocol and are not expired. - The this compound substrate may require specific solubilization steps, such as using DMSO or acetic acid for hydrophobic peptides before dilution in aqueous buffer.[6] |
| Suboptimal Assay Conditions | - Verify the pH and ionic strength of the assay buffer are optimal for your target protease. - Ensure the reaction is incubated at the recommended temperature. |
| Presence of Inhibitors | - Test samples may contain inhibitors of the protease. Run a control with the enzyme and substrate in a clean buffer to confirm enzyme activity. |
Issue 2: High Background Signal
A high background can mask the true signal from the enzymatic reaction.
| Potential Cause | Recommended Action |
| Substrate Instability/Autohydrolysis | - Some peptide substrates can hydrolyze spontaneously. Prepare the substrate solution fresh for each experiment. - Measure the background luminescence of the substrate in the assay buffer without the enzyme. |
| Contaminated Reagents or Plates | - Use fresh, high-purity reagents. - Ensure that the microplates are clean and suitable for luminescence assays (opaque white plates are recommended to maximize signal and minimize crosstalk).[7] |
| Light Leakage in Plate Reader | - Check the plate reader for light leaks. Ensure a proper seal when the plate is loaded. |
| Plate Autofluorescence | - White plates can absorb ambient light and emit it during the measurement. "Dark adapt" the plate by incubating it in the dark for about 10 minutes before reading.[7] |
Issue 3: Signal Quenching or Non-linear Kinetics
This is often observed as a rapid plateauing of the signal or a decrease in signal over time, especially with highly active samples.
| Potential Quenching Mechanism | Troubleshooting Steps |
| Inner Filter Effect (IFE) | - Dilute the Sample: If high enzyme activity is suspected, dilute the sample to reduce the rate of product formation. - Use a Correction Algorithm: Some plate readers and software offer algorithms to correct for IFE.[3][5] - Monitor Kinetics: Analyze the reaction kinetics. A non-linear signal increase that slows over time can indicate IFE or substrate depletion. |
| Compound Interference | - Run a "Quench Control": To test if a compound in your sample is a quencher, add it to a reaction with a known amount of cleaved ANBA-IPA (if available) or to a completed reaction where the signal has plateaued. A drop in signal indicates quenching. - Check for Color: Visually inspect your samples. Highly colored compounds are likely to interfere. Consider a dialysis or buffer exchange step to remove interfering substances. |
| Substrate Depletion | - Lower Enzyme Concentration: Use a lower concentration of the enzyme to slow down the reaction rate. - Increase Substrate Concentration: Ensure the substrate concentration is not limiting. However, be mindful that very high substrate concentrations can also lead to inhibition in some enzyme systems. |
Experimental Protocols
General Protocol for a Thrombin Activity Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-buffered saline, pH 7.4-8.0, containing Ca²⁺).
-
Reconstitute this compound substrate in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer.
-
Prepare a stock solution of human α-thrombin in a suitable buffer.
-
Prepare the luminescence detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a white, opaque 96-well plate.
-
Add 25 µL of the thrombin solution (or test sample) to the wells.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Add 100 µL of the luminescence detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Workflow of the this compound luminescence assay.
Caption: A logical workflow for troubleshooting signal quenching issues.
References
- 1. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sources of bias and limitations of thrombinography: inner filter effect and substrate depletion at the edge of failure algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence artifact correction in the thrombin generation assay: Necessity for correction algorithms in procoagulant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Dealing with enzyme instability in serine protease assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to enzyme instability in serine protease assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My serine protease is rapidly losing activity during my assay. What are the common causes?
A1: Rapid loss of serine protease activity can be attributed to several factors:
-
Autolysis: Many proteases can digest themselves, leading to inactivation. This is more pronounced at optimal pH and temperature conditions for the enzyme's activity.
-
Suboptimal pH and Temperature: Serine proteases have optimal pH and temperature ranges for stability. Deviations from these ranges can lead to denaturation and loss of function. For instance, some alkaline serine proteases are most stable at a pH around 9 and a temperature of 37°C.[1]
-
Presence of Inhibitors: Contaminants in your sample or reagents can inhibit the protease. It's crucial to ensure all solutions are free from interfering substances.
-
Improper Storage and Handling: Repeated freeze-thaw cycles and storage at inappropriate temperatures can degrade the enzyme over time.[2]
Q2: How can I prevent autolysis of my serine protease?
A2: Preventing autolysis is critical for maintaining enzyme activity. Here are some strategies:
-
Work at Lower Temperatures: Performing assays on ice or at a suboptimal temperature can slow down the rate of autolysis.
-
Use a High Enzyme Concentration: While counterintuitive, a higher initial enzyme concentration can sometimes reduce the relative impact of autolysis on the overall activity measurement, especially in short-term assays.
-
Add Stabilizing Agents: Certain reagents can help stabilize the protease. (See Q3 for details).
-
Genetic Modification: In some cases, site-directed mutagenesis of the autolysis loop can be employed to create a more stable enzyme variant.[3][4]
Q3: What stabilizing agents can I add to my assay buffer?
A3: Several additives can help maintain the stability of your serine protease:
-
Glycerol: Often used at concentrations of 10-50%, glycerol is a cryoprotectant that can also stabilize the protein structure in solution.[2]
-
Sugars: Sugars like trehalose or sucrose can help protect against denaturation.[2]
-
Bovine Serum Albumin (BSA): BSA can act as a "sacrificial" substrate, preventing the protease from degrading itself or other critical proteins in the assay.
-
Calcium Chloride: Some proteases require calcium ions for stability.[5]
Q4: My assay results are not reproducible. What could be the issue?
A4: Lack of reproducibility in serine protease assays can stem from several sources:
-
Enzyme Instability: As discussed, the inherent instability of the protease is a primary factor. Ensure you are taking steps to minimize this.
-
Inconsistent Reagent Preparation: Variations in buffer pH, substrate concentration, or inhibitor dilutions can lead to inconsistent results.
-
Pipetting Errors: Accurate and consistent pipetting is crucial, especially when working with small volumes of concentrated enzymes or inhibitors.
-
Instrument Variability: Ensure your plate reader or spectrophotometer is properly calibrated and maintained.
Troubleshooting Guides
Issue 1: No or Very Low Protease Activity Detected
If you are observing little to no activity from your serine protease, follow these troubleshooting steps.
Issue 2: Assay Signal Decreases Over Time (Non-linear Kinetics)
A decreasing reaction rate can be indicative of enzyme instability during the course of the assay.
Data on Enzyme Stability
The stability of serine proteases is highly dependent on environmental conditions. Below are tables summarizing the effects of pH and temperature on the stability of representative serine proteases.
Table 1: Effect of pH on Serine Protease Stability
| pH | Residual Activity (%) of an Alkaline Serine Protease after 24h Incubation |
| 5.0 | ~60% |
| 7.0 | ~80% |
| 9.0 | >95% |
| 11.0 | ~75% |
| 12.0 | ~70% |
Note: Data is generalized from studies on various alkaline serine proteases.[5][6][7] The specific stability profile will vary depending on the enzyme.
Table 2: Effect of Temperature on Serine Protease Stability
| Temperature (°C) | Residual Activity (%) of an Alkaline Serine Protease after 30 min Incubation |
| 37 | >93% |
| 40 | ~90% |
| 50 | ~70% |
| 60 | ~40% |
Note: Data is generalized from studies on various alkaline serine proteases.[1][6] The specific thermostability will vary depending on the enzyme.
Experimental Protocols
Protocol 1: Assessing Enzyme Stability at Different pH Values
Objective: To determine the pH range over which the serine protease maintains its stability.
Materials:
-
Purified serine protease
-
A series of buffers with different pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris-HCl for pH 7-9, CAPS for pH 9-11)
-
Substrate for the protease
-
Microplate reader or spectrophotometer
Method:
-
Prepare aliquots of the serine protease in each of the different pH buffers.
-
Incubate the enzyme solutions at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 1, 6, 12, or 24 hours).
-
At each time point, take a sample from each pH condition and dilute it into the optimal assay buffer.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction velocity.
-
The residual activity is calculated as the percentage of the initial activity of a non-incubated control sample.
Protocol 2: Determining the Thermostability of a Serine Protease
Objective: To evaluate the stability of the serine protease at various temperatures.
Materials:
-
Purified serine protease
-
Optimal assay buffer
-
Substrate for the protease
-
Water baths or incubators set to different temperatures
-
Microplate reader or spectrophotometer
Method:
-
Prepare aliquots of the serine protease in the optimal assay buffer.
-
Incubate the enzyme solutions at different temperatures (e.g., 37°C, 40°C, 50°C, 60°C) for various time intervals (e.g., 15, 30, 60, 120 minutes).
-
At the end of each incubation period, immediately place the samples on ice to stop further denaturation.
-
Measure the remaining enzyme activity by adding the substrate and monitoring the reaction rate under standard assay conditions.
-
The residual activity is expressed as a percentage of the activity of a control sample kept on ice.
Signaling Pathways and Logical Relationships
Catalytic Mechanism of Serine Proteases
The catalytic activity of serine proteases is driven by a "catalytic triad" of amino acids at the active site.
References
- 1. Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genextgenomics.com [genextgenomics.com]
- 3. A general strategy to inhibit serine protease by targeting its autolysis loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Effect of pH on Tos-Gly-Pro-Arg-ANBA-IPA hydrolysis rate.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the chromogenic substrate Tos-Gly-Pro-Arg-ANBA-IPA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chromogenic peptide substrate designed to be cleaved by specific proteases, such as thrombin. The peptide sequence (Gly-Pro-Arg) is recognized by the enzyme, which then hydrolyzes the amide bond linking the peptide to the chromophore, 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA). This cleavage results in the release of the ANBA-IPA chromophore, which can be detected spectrophotometrically, typically through a change in absorbance at a specific wavelength, allowing for the quantification of enzyme activity.
Q2: What is the optimal pH for enzymatic assays using this compound?
A2: The optimal pH for an enzymatic assay is dependent on the specific enzyme being studied. For instance, thrombin activity is known to be sensitive to pH changes, with variations affecting kinetic parameters.[1][2][3][4] It is crucial to consult the literature for the specific enzyme of interest to determine its optimal pH range for activity. For many serine proteases, the optimal pH is often between 7.3 and 9.3.
Q3: How does pH affect the stability of the this compound substrate itself?
Q4: Can the absorbance of the cleaved ANBA-IPA chromophore be affected by pH?
A4: Yes, the absorbance spectrum of many chromophores can be pH-dependent.[7][8][9][10] This is because the protonation state of the molecule can change with pH, which in turn can alter its light-absorbing properties. It is good practice to verify that the absorbance of the released ANBA-IPA is stable at the pH of your assay. If the absorbance of the chromophore itself changes with small fluctuations in pH, it can lead to inaccurate results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in the absence of enzyme. | 1. Spontaneous substrate hydrolysis: The substrate may be unstable at the experimental pH, leading to non-enzymatic release of the chromophore. | - Test the rate of spontaneous hydrolysis by incubating the substrate in the assay buffer without the enzyme. - If significant hydrolysis occurs, consider adjusting the buffer pH to a range where the substrate is more stable. - For a similar pNA substrate, storage at pH 4 in a frozen state was recommended for stability.[6] |
| 2. Contamination of reagents: Buffer components or water may be contaminated with proteases. | - Use fresh, high-purity reagents and water. - Autoclave buffers where possible. | |
| Low or no signal with active enzyme. | 1. Sub-optimal pH for the enzyme: The assay buffer pH may be outside the optimal range for the enzyme's activity. | - Review the literature for the optimal pH of your enzyme. - Perform a pH profile experiment to determine the optimal pH for your specific assay conditions. |
| 2. Incorrect wavelength measurement: The spectrophotometer is not set to the correct wavelength for detecting the released ANBA-IPA. | - Confirm the λmax (wavelength of maximum absorbance) of the cleaved ANBA-IPA in your assay buffer. | |
| Inconsistent or variable results between experiments. | 1. Poor pH buffering: The buffer capacity may be insufficient to maintain a constant pH throughout the experiment, especially if the reaction produces or consumes protons. | - Ensure your buffer concentration is adequate for the experiment. - Check the pH of your reaction mixture before and after the incubation period. |
| 2. Temperature fluctuations: Enzyme activity is highly dependent on temperature. | - Use a temperature-controlled incubation chamber and pre-warm all solutions to the assay temperature. |
Data Presentation
Table 1: Hypothetical pH-Dependent Spontaneous Hydrolysis of this compound
Disclaimer: The following data is hypothetical and intended for illustrative purposes, as specific experimental data for the effect of pH on the spontaneous hydrolysis of this compound is not publicly available. Researchers should perform their own stability studies.
| pH | Buffer System | Incubation Time (hours) | Spontaneous Hydrolysis Rate (mOD/min) | Stability Assessment |
| 4.0 | 50 mM Sodium Acetate | 2 | 0.1 | High |
| 5.0 | 50 mM Sodium Acetate | 2 | 0.2 | High |
| 6.0 | 50 mM MES | 2 | 0.5 | Good |
| 7.0 | 50 mM HEPES | 2 | 1.0 | Moderate |
| 7.4 | 50 mM Tris-HCl | 2 | 1.2 | Moderate |
| 8.0 | 50 mM Tris-HCl | 2 | 2.5 | Low |
| 9.0 | 50 mM CHES | 2 | 5.0 | Very Low |
Experimental Protocols
Protocol for Determining the pH Stability of this compound
This protocol provides a framework for assessing the rate of spontaneous (non-enzymatic) hydrolysis of the substrate at different pH values.
Materials:
-
This compound
-
A series of buffers covering the desired pH range (e.g., sodium acetate for pH 4-5.5, MES for pH 5.5-6.7, HEPES for pH 6.8-8.2, Tris-HCl for pH 7.5-9.0, CHES for pH 8.6-10.0)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
-
High-purity water
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in a suitable solvent (e.g., DMSO or water) to a concentration of 10 mM.
-
Prepare working buffer solutions: Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Set up the stability assay:
-
In a 96-well plate, add 198 µL of each buffer to triplicate wells.
-
Add 2 µL of the 10 mM substrate stock solution to each well to achieve a final concentration of 100 µM.
-
Include a set of blank wells for each buffer containing only the buffer and the solvent used for the substrate stock.
-
-
Incubate and measure:
-
Incubate the plate at the desired experimental temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at the λmax of the released ANBA-IPA at regular intervals (e.g., every 10 minutes for 2 hours).
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the average absorbance of the substrate-containing wells for each pH at each time point.
-
Plot the change in absorbance versus time for each pH.
-
The slope of the linear portion of the curve represents the rate of spontaneous hydrolysis (in OD units per unit of time).
-
Mandatory Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: General experimental workflow for an enzyme kinetics assay.
Caption: A troubleshooting decision tree for inconsistent assay results.
References
- 1. The effect of pH on thrombin generation-An unrecognized potential source of variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of pH on thrombin generation–An unrecognized potential source of variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on thrombin activity measured by calibrated automated thrombinography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of the fluorogenic enzyme substrates and pH optima of enzyme activities in different Finnish soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
How to avoid substrate inhibition in kinetic assays with Tos-Gly-Pro-Arg-ANBA-IPA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chromogenic substrate Tos-Gly-Pro-Arg-ANBA-IPA in kinetic assays.
Troubleshooting Guide: Substrate Inhibition
High concentrations of substrate can sometimes lead to a decrease in the reaction rate, a phenomenon known as substrate inhibition. This can complicate the determination of kinetic parameters and lead to inaccurate results. Below is a guide to help you identify and mitigate potential substrate inhibition.
Observed Problem: The reaction rate decreases at higher concentrations of this compound.
Potential Cause: Substrate inhibition, where excess substrate molecules bind to the enzyme in a non-productive manner, leading to a decrease in catalytic activity.
Recommended Actions:
-
Perform a Substrate Titration Experiment: Systematically vary the concentration of this compound to determine the optimal concentration range.
-
Analyze the Data: Plot the initial reaction velocity against the substrate concentration to visualize the kinetic profile.
-
Select an Optimal Substrate Concentration: Choose a substrate concentration that is at or near the saturating concentration (where the reaction rate is maximal) but below the concentrations that show inhibition.
Quantitative Data Summary:
The following table provides a hypothetical example of data from a substrate titration experiment demonstrating the effect of this compound concentration on enzyme activity.
| Substrate Concentration (µM) | Initial Reaction Velocity (mOD/min) | Observation |
| 0 | 0.00 | No substrate, no activity |
| 10 | 0.50 | Activity increases with substrate |
| 25 | 1.25 | Activity continues to increase |
| 50 | 2.50 | Approaching saturation |
| 100 | 4.00 | Near maximal activity (Vmax) |
| 200 | 4.10 | Saturation achieved |
| 400 | 3.20 | Inhibition observed |
| 800 | 1.80 | Significant inhibition |
Experimental Protocols
Key Experiment: Substrate Concentration Optimization Assay
Objective: To determine the optimal concentration of this compound that results in the maximal reaction velocity without causing substrate inhibition.
Materials:
-
Enzyme of interest (e.g., a serine protease like thrombin)
-
This compound stock solution (e.g., 10 mM in a suitable solvent like DMSO or water)
-
Assay buffer (appropriate for the enzyme being studied)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the cleaved ANBA-IPA chromophore.
Methodology:
-
Prepare a Substrate Dilution Series: Prepare a series of dilutions of the this compound stock solution in assay buffer to cover a wide range of final concentrations (e.g., 0 to 800 µM, as in the table above).
-
Set up the Assay Plate:
-
Add a constant volume of assay buffer to each well.
-
Add the varying concentrations of the this compound dilutions to the appropriate wells.
-
Include control wells with no enzyme to measure background substrate hydrolysis.
-
-
Initiate the Reaction: Add a fixed concentration of the enzyme to each well to start the reaction.
-
Monitor the Reaction: Immediately place the microplate in the plate reader and measure the change in absorbance over time (kinetic read).
-
Calculate Initial Velocities: For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Plot and Analyze the Data: Plot the initial velocity (V₀) as a function of the substrate concentration. Identify the concentration at which the velocity is maximal and the concentrations at which the velocity begins to decrease.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition?
A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations.[1] This occurs when one or more substrate molecules bind to the enzyme in a way that reduces its catalytic efficiency.
Q2: What are the common mechanisms of substrate inhibition?
A2: Two common mechanisms are:
-
Two-site binding: The substrate binds to both the active site and a separate allosteric inhibitory site on the enzyme at high concentrations.[1]
-
Formation of an unproductive complex: Two substrate molecules may bind to the active site in an orientation that prevents the catalytic reaction from occurring.
Q3: How can I prepare my this compound stock solution?
A3: this compound is a chromogenic peptide substrate.[1] For preparing stock solutions, it is recommended to first try dissolving the peptide in water. If it does not dissolve readily, a small amount of an organic solvent such as DMSO can be used to aid dissolution, followed by dilution with an aqueous buffer.
Q4: What factors other than substrate concentration can affect my kinetic assay?
A4: Several factors can influence the outcome of your kinetic assay, including:
-
Enzyme concentration: Ensure you are using an appropriate concentration of your enzyme to obtain a linear reaction rate over a reasonable time period.
-
pH and temperature: Enzymes have optimal pH and temperature ranges for their activity.
-
Buffer components: Some buffer components can interfere with the assay.
-
Presence of inhibitors: Contaminants in your sample or reagents can inhibit the enzyme.
Q5: What should I do if I observe a high background signal in my assay?
A5: A high background signal can be due to the spontaneous hydrolysis of the substrate or contamination of your reagents. To troubleshoot this:
-
Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
-
Ensure the purity of your substrate and other reagents.
-
Prepare fresh solutions and store them properly.
Visualizations
Caption: Experimental workflow for optimizing substrate concentration.
Caption: Simplified model of substrate inhibition.
References
Validation & Comparative
A Comparative Guide to Chromogenic Substrates for Thrombin Assays: Tos-Gly-Pro-Arg-ANBA-IPA vs. Chromozym TH
For researchers, scientists, and drug development professionals, the accurate measurement of thrombin activity is critical. The choice of a chromogenic substrate is a key determinant of assay performance. This guide provides a detailed comparison of two common thrombin substrates: Tos-Gly-Pro-Arg-ANBA-IPA and Chromozym TH.
This comparison synthesizes available data to highlight the key performance characteristics of each substrate, aiding in the selection of the most appropriate reagent for your specific research needs. While comprehensive kinetic data for Chromozym TH is readily available, specific quantitative data for this compound is less prevalent in the public domain. However, a qualitative comparison based on the chromophore chemistry provides valuable insights into its potential advantages.
Performance Characteristics at a Glance
| Feature | This compound | Chromozym TH |
| Peptide Sequence | Tos-Gly-Pro-Arg | Tos-Gly-Pro-Arg |
| Chromophore | ANBA (5-amino-2-nitrobenzoic acid) derivative | pNA (p-nitroanilide) |
| Reported Advantage | Potentially higher specificity against other serine proteases.[1] | Well-characterized kinetic profile. |
| Cleavage Product | ANBA derivative | p-nitroaniline |
| Detection Wavelength | Not specified in available literature | 405 nm[2] |
Quantitative Kinetic Parameters
Table 1: Kinetic Parameters for Chromozym TH with Human and Bovine α-Thrombin
| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (L·μmol⁻¹·s⁻¹) |
| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | 30.4 |
| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | 27.7 |
Data sourced from Lottenberg R, et al. (1983) and presented at I=0.11 M, 25°C, pH 7.8.[3][4]
The Critical Difference: ANBA vs. pNA Chromophores
The primary distinction between these two substrates lies in their chromogenic leaving groups. Chromozym TH utilizes the traditional p-nitroanilide (pNA) group, which, upon cleavage by thrombin, releases p-nitroaniline, a yellow chromophore detectable at 405 nm.[2]
This compound incorporates a derivative of 5-amino-2-nitrobenzoic acid (ANBA). Research suggests that coupling peptide sequences to ANBA derivatives can significantly enhance the specificity of the substrate for thrombin.[1] Specifically, the hydrolysis rates by other serine proteases such as kallikrein, plasmin, and Factor Xa are markedly decreased compared to their pNA counterparts.[1] This increased specificity can be a significant advantage when assaying thrombin activity in complex biological samples where multiple proteases may be present. While the Michaelis-Menten constant (Km) for thrombin is reported to be of the same order of magnitude as pNA-peptides, the reduced off-target activity of ANBA substrates can lead to more accurate and reliable results.[1]
Signaling Pathway and Experimental Workflow
The fundamental principle of both substrates in a thrombin assay is the enzymatic cleavage of the chromogenic substrate, leading to the release of a colored product. The rate of color development is directly proportional to the thrombin activity in the sample.
Caption: A generalized experimental workflow for a thrombin assay using a chromogenic substrate.
Caption: The signaling pathway illustrating the enzymatic cleavage of the chromogenic substrate by thrombin.
Experimental Protocols
Thrombin Assay using Chromozym TH
This protocol is based on the manufacturer's instructions and published literature.
Materials:
-
Tris Buffer: 50 mM Tris, pH 8.3, 227 mM NaCl.
-
Chromozym TH Solution: 1.9 mM in double-distilled water.
-
Thrombin sample.
Procedure:
-
Pre-warm the Tris buffer and Chromozym TH solution to 25°C.
-
In a plastic cuvette, mix 2.8 mL of Tris buffer and 0.3 mL of Chromozym TH solution.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding 0.1 mL of the thrombin sample.
-
Mix immediately and measure the change in absorbance at 405 nm over time.
-
Calculate the rate of change in absorbance (ΔA/minute) from the linear portion of the curve.
Thrombin Assay using this compound
General Considerations:
-
Solubility: This substrate is soluble in water, but for hydrophobic peptides, a small amount of DMSO may be required for initial solubilization, followed by dilution.
-
Storage: Stock solutions should be stored at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).
-
Assay Development: Key parameters to optimize would include buffer pH, ionic strength, substrate concentration (typically around the Km value), and the optimal wavelength for detecting the cleaved ANBA chromophore.
Conclusion
Chromozym TH is a well-established and characterized chromogenic substrate for thrombin, with a wealth of available kinetic data and standardized protocols. Its performance is reliable and well-understood.
This compound, while sharing the same peptide sequence, offers the potential for significantly higher specificity due to its ANBA chromophore. This makes it a compelling alternative, particularly for applications where sample purity is a concern and off-target proteolytic activity could interfere with the assay. However, the lack of readily available quantitative performance data and a standardized protocol necessitates initial optimization and validation by the end-user.
For routine assays where the sample matrix is relatively clean, Chromozym TH remains a robust choice. For more complex samples or when the highest degree of specificity is required, the initial investment in optimizing an assay with this compound may be warranted.
References
- 1. New chromogenic substrates for thrombin with increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Hirudin Assays: Featuring the Tos-Gly-Pro-Arg-ANBA-IPA Chromogenic Method
For researchers, scientists, and drug development professionals, the accurate quantification of hirudin, a potent thrombin inhibitor, is critical. This guide provides a comprehensive comparison of the chromogenic assay utilizing the substrate Tos-Gly-Pro-Arg-ANBA-IPA against two established alternative methods: the Ecarin Clotting Time (ECT) and the Enzyme-Linked Immunosorbent Assay (ELISA). Supported by experimental data, this document outlines the performance characteristics and detailed protocols for each method to aid in the selection of the most appropriate assay for your research needs.
Performance Comparison of Hirudin Assays
The selection of a suitable hirudin assay depends on various factors, including the required sensitivity, the sample matrix, and the desired throughput. The following tables summarize the key performance characteristics of the this compound chromogenic assay, the Ecarin Clotting Time, and the Hirudin ELISA, based on available validation data.
| Parameter | This compound Assay | Ecarin Clotting Time (ECT) | Hirudin ELISA |
| Principle | Chromogenic | Clot-based | Immunoassay |
| Linearity Range | 0.2 - 4.0 µg/mL | 0.02 - 5.0 µg/mL[1] | 0.312 - 20 ng/mL[2] |
| Intra-assay Precision (CV%) | 0.63% - 7.84% | < 5% (2.8% - 4.2%)[3] | ≤ 8%[2] |
| Inter-assay Precision (CV%) | 3.57% - 12.99% | Not specified | ≤ 12%[2] |
| Limit of Detection (LOD) | Not explicitly stated, but measuring range suggests sensitivity in the low µg/mL range. | Not explicitly stated, but measuring range suggests sensitivity in the low ng/mL range. | Not explicitly stated |
| Limit of Quantitation (LOQ) | ~0.2 µg/mL | Not explicitly stated | Not explicitly stated |
| Specificity | Specific for direct thrombin inhibitors. | Specific for direct thrombin inhibitors, not affected by heparin.[4] | Highly specific to hirudin. |
| Sample Type | Citrated plasma | Plasma, whole blood[1] | Plasma, serum, cell culture supernatant, tissue homogenate.[2] |
| Throughput | High (amenable to automation) | Moderate | High (plate-based format) |
Experimental Protocols
Hirudin Assay using this compound
This chromogenic assay is based on the inhibition of a known amount of thrombin by hirudin in the sample. The residual thrombin activity is then measured by the rate of cleavage of the chromogenic substrate this compound.
Materials:
-
This compound substrate solution
-
Bovine Thrombin solution
-
Tris buffer (pH 8.1)
-
Hirudin standards
-
Citrated plasma samples
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of hirudin standards in citrated plasma.
-
In a microplate well, mix a small volume of the sample or standard (e.g., 12 µL) with the chromogenic substrate.
-
Initiate the reaction by adding an excess of bovine thrombin.
-
Immediately measure the change in absorbance per minute at 405 nm using a microplate reader.
-
The rate of color development is inversely proportional to the hirudin concentration in the sample.
-
Construct a calibration curve by plotting the rate of absorbance change against the known hirudin concentrations of the standards.
-
Determine the hirudin concentration in the unknown samples by interpolating from the calibration curve.
Ecarin Clotting Time (ECT)
The ECT is a functional clotting assay where ecarin, a prothrombin activator from snake venom, is used to generate meizothrombin. Hirudin in the sample inhibits meizothrombin, thus prolonging the clotting time.
Materials:
-
Ecarin reagent
-
Calcium chloride solution
-
Control plasma
-
Hirudin standards
-
Citrated plasma or whole blood samples
-
Coagulometer
Procedure:
-
Prepare hirudin standards in plasma.
-
Pre-warm the plasma samples/standards and the ecarin reagent to 37°C.
-
In a coagulometer cuvette, add the plasma sample or standard (e.g., 100 µL).
-
Add the ecarin solution (e.g., 50 µL of 4 U/mL ecarin) and incubate for a specified time.[1]
-
Initiate clotting by adding calcium chloride.
-
The coagulometer measures the time to fibrin clot formation.
-
The clotting time is directly proportional to the hirudin concentration.
-
Create a standard curve by plotting the clotting time against the hirudin concentration of the standards.
-
Calculate the hirudin concentration in the test samples from the standard curve.
Hirudin ELISA
This immunoassay utilizes a sandwich ELISA format to quantify hirudin.
Materials:
-
Microplate pre-coated with anti-hirudin antibody
-
Biotinylated detection anti-hirudin antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Hirudin standards
-
Samples (plasma, serum, etc.)
-
Microplate reader
Procedure:
-
Prepare a standard curve by diluting the hirudin standard.
-
Add standards and samples to the wells of the pre-coated microplate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate again.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add TMB substrate to the wells, leading to the development of a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
The intensity of the color is proportional to the amount of hirudin present.
-
Generate a standard curve and determine the concentration of hirudin in the samples.
Visualizing the Methodologies
To further elucidate the principles and workflows, the following diagrams are provided.
References
A Comparative Guide to the Reproducibility and Precision of Chromogenic Assays for Anticoagulants
For researchers, scientists, and drug development professionals, the accurate measurement of anticoagulant activity is paramount for both preclinical and clinical studies. Chromogenic assays have emerged as a reliable method, often demonstrating superiority over traditional clot-based assays in terms of precision and correlation with plasma drug levels.[1] This guide provides an objective comparison of the performance of chromogenic assays for various anticoagulants, supported by experimental data, detailed methodologies, and visual workflows to aid in assay selection and implementation.
Performance of Chromogenic Assays: A Quantitative Comparison
The reproducibility and precision of an assay are critical performance metrics. Reproducibility, often expressed as the coefficient of variation (CV%), indicates the variability of measurements under different conditions (e.g., inter-assay), while precision reflects the variability within the same run (intra-assay). The following tables summarize quantitative data from various studies on chromogenic assays for different classes of anticoagulants.
Direct Factor Xa Inhibitors (e.g., Rivaroxaban, Apixaban)
Chromogenic anti-Xa assays are the standard for measuring the activity of direct Factor Xa inhibitors.[2][3] These assays demonstrate a dose-dependent inhibition of Factor Xa and generally exhibit good precision.[4]
| Assay/Method | Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) | Linearity Range (ng/mL) | Reference(s) |
| Chromogenic Method B (unspecified) | Rivaroxaban | 2.02 ± 1.51 | - | 25 - 900 | [4] |
| Other Chromogenic Methods (A,C,D,E) | Rivaroxaban | 3.36 - 5.43 | - | 25 - 900 | [4] |
| Modified STA® Rotachrom® | Rivaroxaban | - | 10.0 - 19.1 | 20 - 662 | [5] |
| Biophen DiXaI® | Rivaroxaban | - | - | 0 - 485 | [6] |
| BCSXP Analyzer | Apixaban | 6.1 (at lower conc.) | - | - | [7] |
Direct Thrombin Inhibitors (e.g., Dabigatran, Bivalirudin, Hirudin)
For direct thrombin inhibitors, chromogenic anti-IIa assays or ecarin-based chromogenic assays are utilized. These assays have shown promise in providing more reliable measurements compared to traditional methods like the aPTT.[1]
| Assay/Method | Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) | Linearity Range (µg/mL or ng/mL) | Reference(s) |
| Ecarin Chromogenic Assay (ECA) | Hirudin | 2.3 - 4.0 | - | 0.1 - 3.0 µg/mL | [8] |
| Chromogenic anti-IIa (BIOPHEN™ DTI) | Bivalirudin | - | - | 0.09 - 1.86 µg/mL (therapeutic range) | [1] |
| Chromogenic Direct Thrombin Inhibitor Assay (ACL TOP 700) | Dabigatran | - | < 15% of assigned value | 20 - 900 ng/mL | [9][10] |
| STA Compact Max | Dabigatran | 3.5 (at lower conc.) | Not met | - | [7] |
Heparin (Unfractionated and Low Molecular Weight)
Chromogenic anti-Xa assays are widely used for monitoring heparin therapy and are considered more accurate than the aPTT.[1][2]
| Assay/Method | Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) | Linearity Range (IU/mL) | Reference(s) |
| Chromogenic assay (Cate et al.) | Heparin | - | 3.3 | - | [11] |
| Chromogenic assay (Naga Reveendra et al., anti-IIa) | Heparin | - | 0.643 | - | [11] |
Experimental Protocols
While specific protocols vary between commercial kits, the fundamental principles of chromogenic assays for anticoagulants are consistent. Below are detailed, generalized methodologies for key experiments.
General Principle of a Chromogenic Anti-Xa Assay
This assay measures the activity of both direct and indirect Factor Xa inhibitors (like heparin).
Materials:
-
Patient citrated plasma
-
Factor Xa reagent (in excess)
-
Chromogenic substrate specific for Factor Xa (e.g., S-2222)
-
Assay buffer
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation: Patient plasma is diluted with the assay buffer.
-
Reaction Initiation: A known excess amount of Factor Xa is added to the diluted plasma. The Factor Xa inhibitor in the plasma will form a complex with and neutralize a portion of the added Factor Xa. For indirect inhibitors like heparin, this reaction requires the presence of antithrombin.
-
Substrate Addition: A chromogenic substrate, which is a peptide sequence coupled to a chromophore (like p-nitroaniline, pNA), is added to the mixture.
-
Color Development: The residual, active Factor Xa cleaves the chromogenic substrate, releasing the colored pNA. The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.
-
Measurement: The reaction is stopped (e.g., with acetic acid), and the absorbance is read at 405 nm using a microplate reader.
-
Quantification: The concentration of the anticoagulant is determined by comparing the sample's absorbance to a standard curve generated with known concentrations of the anticoagulant.
General Principle of a Chromogenic Anti-IIa Assay
This assay is used for measuring direct thrombin inhibitors.
Materials:
-
Patient citrated plasma
-
Thrombin (Factor IIa) reagent (in excess)
-
Chromogenic substrate specific for Thrombin
-
Assay buffer
-
Microplate reader
Procedure:
-
Sample Preparation: Patient plasma is diluted.
-
Reaction Initiation: A fixed amount of thrombin is added to the patient plasma. The direct thrombin inhibitor in the plasma will bind to and inhibit the thrombin.
-
Substrate Addition: A chromogenic substrate for thrombin is added.
-
Color Development: The remaining active thrombin cleaves the substrate, releasing a chromophore. The color intensity is inversely proportional to the concentration of the direct thrombin inhibitor.
-
Measurement and Quantification: Similar to the anti-Xa assay, the absorbance is measured, and the concentration is determined from a standard curve.
Experimental Workflow for Assessing Reproducibility and Precision
To validate a chromogenic assay, its reproducibility (inter-assay precision) and precision (intra-assay precision) must be determined.
Procedure:
-
Prepare Quality Control (QC) Samples: Prepare pooled plasma samples with low, medium, and high concentrations of the anticoagulant.
-
Intra-Assay Precision:
-
Assay multiple replicates (e.g., n=10) of each QC sample in a single run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each concentration level. The CV% (SD/mean * 100) should be within a predefined acceptance limit (e.g., <15%).
-
-
Inter-Assay Precision:
-
Assay the QC samples in duplicate on multiple different days (e.g., 5 different days) by different operators if possible.
-
Calculate the mean, SD, and CV% for each concentration level across all runs. The inter-assay CV% should also meet the acceptance criteria.
-
Visualizing the Mechanisms and Workflows
To further clarify the principles and processes involved, the following diagrams have been generated.
Caption: Mechanism of action for a direct Factor Xa inhibitor.
Caption: A typical experimental workflow for a chromogenic anti-Xa assay.
Caption: Logical workflow for assessing the precision and reproducibility of an assay.
References
- 1. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Coagulation Testing For New Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-factor Xa chromogenic assay for the measurement of rivaroxaban plasma concentrations using calibrators and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical verification and comparison of chromogenic assays for dabigatran, rivaroxaban and apixaban determination on BCSXP and STA Compact Max analysers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ecarin chromogenic assay--a new method for quantitative determination of direct thrombin inhibitors like hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel Method for Measurement of Heparin Anticoagulant Activity Using SPR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Tos-Gly-Pro-Arg-ANBA-IPA with Serine Proteases
For researchers, scientists, and drug development professionals, understanding the specificity of chromogenic substrates is paramount for accurate enzymatic analysis. This guide provides a comparative overview of the cross-reactivity of Tos-Gly-Pro-Arg-ANBA-IPA with various serine proteases, supported by available experimental data and detailed methodologies.
This compound (Tosyl-glycyl-prolyl-arginyl-5-amino-2-nitrobenzoic acid isopropylamide) is a chromogenic substrate primarily designed for the sensitive and specific measurement of thrombin activity.[1] The incorporation of the 5-amino-2-nitrobenzoic acid (ANBA) chromophore was a strategic approach to enhance substrate specificity compared to traditional para-nitroanilide (pNA) based substrates.[1] This enhanced specificity is crucial for accurately measuring thrombin activity in complex biological samples where other serine proteases may be present.
Enhanced Specificity of ANBA-based Substrates
Research has demonstrated that coupling tripeptide sequences, selective for thrombin, to ANBA derivatives significantly reduces the rate of hydrolysis by other serine proteases such as plasmin, kallikrein, and Factor Xa.[1] This makes ANBA-based substrates, including this compound, particularly valuable for the selective assay of thrombin in the presence of these potentially interfering enzymes.[1] While the Michaelis-Menten constants (KM) for thrombin and other enzymes are of a similar magnitude to their pNA counterparts, the decreased hydrolysis rates for non-target proteases underscore the improved selectivity of the ANBA chromogenic system.[1]
Comparative Hydrolysis Data
| Serine Protease | Tos-Gly-Pro-Arg-pNA (Conceptual) | This compound (Reported) |
| Thrombin | High Hydrolysis Rate | Sensitive Thrombin Substrate[1] |
| Plasmin | Significant Hydrolysis | Significantly Decreased Hydrolysis Rate[1] |
| Kallikrein | Significant Hydrolysis | Significantly Decreased Hydrolysis Rate[1] |
| Factor Xa | Significant Hydrolysis | Significantly Decreased Hydrolysis Rate[1] |
Experimental Protocols
The determination of serine protease cross-reactivity with a chromogenic substrate like this compound typically involves a photometric assay. Below is a generalized experimental protocol for such a study.
Principle
The enzymatic activity of a serine protease on the chromogenic substrate results in the cleavage of the amide bond, releasing the ANBA-IPA chromophore. The rate of the release of the chromophore is measured spectrophotometrically and is directly proportional to the enzyme's activity under the given conditions.
Materials
-
Purified serine proteases (e.g., Thrombin, Plasmin, Trypsin, Factor Xa, Kallikrein)
-
This compound substrate solution
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and ionic strength)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure
-
Enzyme Preparation: Prepare stock solutions of each serine protease in the assay buffer. The final concentration in the assay should be optimized to yield a linear reaction rate.
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO) and then dilute to the final working concentration in the assay buffer.
-
Assay Setup:
-
Pipette the assay buffer into the wells of a 96-well microplate.
-
Add the respective serine protease solution to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.
-
-
Reaction Initiation: Add the this compound substrate solution to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately start monitoring the change in absorbance at the appropriate wavelength for the released ANBA-IPA chromophore over a set period. The exact wavelength should be determined based on the spectral properties of the released chromophore.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit of time) for each enzyme.
-
To determine kinetic parameters like KM and Vmax, the assay should be performed with varying substrate concentrations.
-
Compare the hydrolysis rates of this compound by the different serine proteases to assess its cross-reactivity.
-
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the processes involved, the following diagrams illustrate the general serine protease signaling pathway and the experimental workflow for assessing substrate specificity.
References
A Comparative Analysis: The Tos-Gly-Pro-Arg-ANBA-IPA Chromogenic Assay Versus Traditional Clotting-Based Methods
For researchers, scientists, and drug development professionals navigating the landscape of coagulation analysis, this guide provides a comprehensive comparison of the chromogenic Tos-Gly-Pro-Arg-ANBA-IPA assay and conventional clotting-based methods such as the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT). This report details the underlying principles, experimental protocols, and available data on the correlation between these methodologies, offering insights into their respective applications and limitations.
Principle of Assays
The This compound assay is a chromogenic method that directly measures the activity of thrombin (Factor IIa). It utilizes a synthetic peptide substrate, Tos-Gly-Pro-Arg, linked to a chromophore, 5-amino-2-nitrobenzoic acid (ANBA) isopropylamide (IPA). When thrombin is present in a sample, it cleaves this substrate, releasing the chromophore. The rate of color change is directly proportional to the thrombin activity in the sample.
In contrast, clotting-based assays like aPTT and PT measure the time it takes for a plasma sample to form a fibrin clot. The aPTT assesses the integrity of the intrinsic and common pathways of the coagulation cascade, while the PT evaluates the extrinsic and common pathways. The endpoint in these assays is a macroscopic event—the formation of a clot—which involves the complex interplay of multiple coagulation factors.
Data Presentation: A Comparative Overview
Direct quantitative correlation data for the this compound assay with aPTT and PT is not extensively available in peer-reviewed literature. However, studies on similar chromogenic anti-IIa assays, particularly in the context of monitoring direct thrombin inhibitors, provide valuable insights into the expected correlation. The correlation between chromogenic assays and clotting-based methods can be influenced by various factors, including the specific reagents used and the clinical context (e.g., presence of anticoagulants).
| Assay Type | Comparison | Correlation Coefficient | Clinical Context |
| Chromogenic Anti-IIa Assay | vs. aPTT | Spearman coefficient: 0.55[1] | Monitoring of Bivalirudin (a direct thrombin inhibitor) |
| Chromogenic Anti-IIa Assay | vs. aPTT | R²: 0.24 (initial)[2] | Monitoring of Heparin |
| Chromogenic Prothrombin Time (CPT) | vs. PT | "Good correlation" (quantitative value not specified)[3] | Patients with liver disease or on warfarin therapy |
| Chromogenic Factor Xa Assay | vs. Clot-based Factor Xa Assay | r²: 0.26 (patient samples)[4] | General coagulation assessment |
Note: The correlation data presented is for general chromogenic anti-IIa or related assays and should be considered as an indicator of the potential correlation for the this compound assay. The lack of direct correlation data highlights a gap in the current literature.
Experimental Protocols
Detailed methodologies for each assay are crucial for reproducibility and accurate comparison.
This compound Chromogenic Assay (Representative Protocol)
This protocol is a representative example based on general principles of chromogenic thrombin substrate assays.
-
Reagent Preparation:
-
Prepare a Tris buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Reconstitute the this compound substrate in sterile, purified water to a stock concentration (e.g., 1-5 mM).
-
Prepare a known concentration of human thrombin to serve as a standard.
-
-
Sample Preparation:
-
Collect whole blood in a tube containing 3.2% sodium citrate.
-
Centrifuge the blood sample to obtain platelet-poor plasma (PPP).
-
-
Assay Procedure:
-
Add a specific volume of PPP to a microplate well.
-
Add the Tris buffer to the well.
-
Initiate the reaction by adding the this compound substrate solution.
-
Incubate the microplate at 37°C.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min).
-
Generate a standard curve using the known concentrations of thrombin.
-
Determine the thrombin activity in the sample by interpolating its rate of absorbance change on the standard curve.
-
Activated Partial Thromboplastin Time (aPTT)
-
Sample and Reagent Preparation:
-
Use platelet-poor plasma (PPP) collected in sodium citrate.
-
Pre-warm the aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) and calcium chloride (CaCl₂) solution to 37°C.[2]
-
-
Assay Procedure:
-
Pipette a specific volume of PPP into a test tube.
-
Add an equal volume of the pre-warmed aPTT reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.
-
Add a specific volume of pre-warmed CaCl₂ to the mixture and simultaneously start a timer.
-
Stop the timer as soon as a fibrin clot is detected, either visually or by an automated coagulometer.[2]
-
-
Result:
-
The time taken for clot formation is the aPTT, reported in seconds.
-
Prothrombin Time (PT)
-
Sample and Reagent Preparation:
-
Use platelet-poor plasma (PPP) collected in sodium citrate.
-
Pre-warm the PT reagent (containing tissue factor and phospholipids) and calcium chloride (CaCl₂) solution to 37°C.[3]
-
-
Assay Procedure:
-
Pipette a specific volume of PPP into a test tube.
-
Add a specific volume of the pre-warmed PT reagent.
-
Incubate the mixture at 37°C for a short period (e.g., 1-2 minutes).
-
Add a specific volume of pre-warmed CaCl₂ to the mixture and simultaneously start a timer.
-
Stop the timer as soon as a fibrin clot is detected.
-
-
Result:
-
The time taken for clot formation is the PT, reported in seconds.
-
Mandatory Visualizations
To better illustrate the principles and workflows, the following diagrams are provided.
Caption: Coagulation cascade and points of measurement for different assays.
Caption: Experimental workflows for clotting-based and chromogenic assays.
Concluding Remarks
The this compound assay offers a direct and specific measurement of thrombin activity, which can be advantageous in certain research and drug development applications. Its principle is distinct from the global assessment of coagulation provided by aPTT and PT.
The available data suggests that the correlation between chromogenic anti-IIa assays and traditional clotting tests can be poor to moderate. This is not unexpected, as they measure different aspects of the coagulation process. The chromogenic assay quantifies the enzymatic activity of a single factor (thrombin), whereas clotting assays reflect the combined function of multiple factors leading to a physical clot.
For researchers, the choice of assay should be guided by the specific question being addressed. If the goal is to understand the overall function of the intrinsic or extrinsic pathways, aPTT and PT are the established methods. However, if the focus is on quantifying the activity of thrombin, particularly in the presence of direct thrombin inhibitors or in purified systems, the this compound assay provides a more direct and specific measurement. Further studies are warranted to establish a direct and robust correlation between the this compound assay and clotting-based methods in various clinical and research settings.
References
- 1. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified assay for antithrombin III activity using chromogenic peptide substrate. Manual and automated method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of a chromogenic prothrombin time with clotting prothrombin time in the assessment of clinical coagulation deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Navigating the Nuances: An Inter-laboratory Comparison of Chromogenic Substrate Assays
A detailed guide for researchers, scientists, and drug development professionals on the performance and validation of chromogenic substrate assays, supported by comparative data and detailed experimental protocols.
Chromogenic substrate assays are a cornerstone of modern biological research and drug development, offering a colorimetric method for detecting and quantifying specific enzyme activities. Their application is particularly prominent in the field of hemostasis, where they are instrumental in assessing the function of coagulation factors and monitoring anticoagulant therapies. However, the reliability and reproducibility of these assays across different laboratories can be a significant concern. This guide provides a comprehensive overview of the inter-laboratory validation of chromogenic substrate assays, presenting comparative performance data and detailed experimental methodologies to aid researchers in selecting and implementing the most appropriate assays for their needs.
At the Heart of the Color Change: The Assay Principle
Chromogenic substrate assays are based on a simple yet elegant principle: a specific enzyme cleaves a synthetic colorless substrate, releasing a colored product (a chromophore), most commonly p-nitroaniline (pNA). The amount of color produced is directly proportional to the activity of the enzyme in the sample. This color change can be precisely measured using a spectrophotometer, allowing for accurate quantification of the enzyme's activity.
The key to the assay's specificity lies in the design of the synthetic substrate, which typically consists of a short peptide sequence that mimics the natural target of the enzyme, linked to the chromophore. This ensures that only the enzyme of interest can efficiently cleave the substrate and generate a colorimetric signal.
Performance Under the Microscope: Inter-laboratory Validation Data
The true test of any analytical method lies in its performance across multiple laboratories. Inter-laboratory validation studies, also known as round-robin or multi-center studies, are crucial for assessing the robustness and reproducibility of an assay. Below is a summary of quantitative data from such studies, focusing on chromogenic assays for Factor Xa (anti-Xa) and Factor VIII, which are critical for monitoring anticoagulant drugs and diagnosing bleeding disorders.
Chromogenic Anti-Factor Xa Assays
These assays are widely used to monitor the anticoagulant effects of drugs like heparin and direct oral anticoagulants (DOACs) that target Factor Xa. The following table summarizes the inter-laboratory precision of a chromogenic anti-Xa assay for measuring rivaroxaban concentrations.
| Statistic | Local Anti-Factor Xa Reagents | Modified STA® Rotachrom® Assay |
| Mean Measured/Actual (20 ng/mL) | 17/20 ng/mL | 18/20 ng/mL |
| Mean Measured/Actual (199 ng/mL) | 205/199 ng/mL | 199/199 ng/mL |
| Mean Measured/Actual (662 ng/mL) | 668/662 ng/mL | 656/662 ng/mL |
| Coefficient of Variation (CV) at 20 ng/mL | 37.0% | 19.1% |
| Coefficient of Variation (CV) at 199 ng/mL | 13.7% | 10.9% |
| Coefficient of Variation (CV) at 662 ng/mL | 14.1% | 10.0% |
Data adapted from a multicenter study assessing the suitability of an anti-factor Xa chromogenic assay for rivaroxaban monitoring.
The data indicates that while both local and a standardized assay method can measure rivaroxaban concentrations, the standardized method demonstrated lower inter-laboratory variability, as evidenced by the lower coefficients of variation across all tested concentrations.
Chromogenic Factor VIII Assays
Chromogenic assays for Factor VIII (FVIII) are essential for diagnosing and managing hemophilia A. The following table presents a comparison of the within-run and between-day precision of a one-stage clotting assay and a chromogenic FVIII assay.
| Assay Type | Control Level | Within-Run CV% | Between-Day CV% |
| One-Stage Assay | Low | 2.6% | 8.5% |
| High | 1.6% | 4.9% | |
| Chromogenic Assay | Low & High | 1.2% & 0.9% | Not Reported |
Data from a study evaluating the analytical performance of chromogenic and one-stage FVIII assays.
This table highlights the generally higher precision (lower CV%) of the chromogenic assay in the within-run analysis compared to the one-stage clotting assay.
Behind the Results: Detailed Experimental Protocols
To ensure the reproducibility of results, it is imperative to follow standardized experimental protocols. Below are detailed methodologies for performing chromogenic anti-Xa and Factor VIII assays, based on common practices in multi-center validation studies.
Chromogenic Anti-Factor Xa Assay Protocol (for Rivaroxaban Monitoring)
1. Principle: This assay measures the residual activity of a known amount of added Factor Xa after inhibition by the anti-Xa activity in the patient's plasma (potentiated by the presence of rivaroxaban). The remaining Factor Xa cleaves a chromogenic substrate, and the color intensity is inversely proportional to the rivaroxaban concentration.
2. Materials:
- Platelet-poor plasma (patient and calibrators)
- Factor Xa reagent
- Chromogenic substrate specific for Factor Xa (e.g., S-2765)
- Assay buffer (e.g., Tris-HCl buffer, pH 8.4)
- Microplate reader with a 405 nm filter
- Rivaroxaban calibrators and controls
3. Procedure:
- Prepare a standard curve using rivaroxaban calibrators of known concentrations.
- Dilute patient plasma, calibrators, and controls in the assay buffer.
- Add the Factor Xa reagent to all wells and incubate for a specified time (e.g., 120 seconds) at 37°C to allow for the inhibition of Factor Xa by the rivaroxaban in the plasma.
- Add the chromogenic substrate to all wells and incubate for a further specified time (e.g., 180 seconds) at 37°C.
- Stop the reaction by adding a stopping reagent (e.g., 2% citric acid).
- Read the absorbance at 405 nm using a microplate reader.
- Calculate the rivaroxaban concentration in the patient samples by interpolating the absorbance values from the standard curve.
Chromogenic Factor VIII Assay Protocol
1. Principle: In this two-stage assay, Factor VIII in the patient's plasma acts as a cofactor in the activation of Factor X to Factor Xa by Factor IXa. The amount of Factor Xa generated is then measured by its ability to cleave a specific chromogenic substrate. The color produced is directly proportional to the Factor VIII activity.
2. Materials:
- Platelet-poor plasma (patient and standards)
- Factor IXa/Factor X reagent
- Phospholipids and calcium chloride
- Chromogenic substrate specific for Factor Xa
- Assay buffer
- Microplate reader with a 405 nm filter
- Factor VIII standards and controls
3. Procedure:
- Prepare a standard curve using Factor VIII standards of known activity (in IU/dL or %).
- Dilute patient plasma, standards, and controls in the assay buffer.
- In the first stage, add the Factor IXa/Factor X reagent, phospholipids, and calcium chloride to the diluted plasma samples. Incubate for a defined period (e.g., 2-5 minutes) at 37°C to allow for the activation of Factor X.
- In the second stage, add the chromogenic substrate to all wells.
- Incubate for a specific time at 37°C.
- Stop the reaction with a suitable stopping reagent.
- Measure the absorbance at 405 nm.
- Determine the Factor VIII activity in the patient samples by comparing their absorbance to the standard curve.
Visualizing the Science: Pathways and Workflows
To better understand the biological context and the experimental processes, the following diagrams, created using the DOT language, illustrate the coagulation cascade and a typical chromogenic assay workflow.
Specificity comparison of different chromogenic substrates for thrombin.
For researchers, scientists, and professionals in drug development, the accurate measurement of thrombin activity is critical. Chromogenic substrates offer a sensitive and convenient method for this purpose. However, the choice of substrate can significantly impact the specificity and reliability of the results. This guide provides an objective comparison of various chromogenic substrates for thrombin, supported by experimental data, to aid in the selection of the most appropriate reagent for your research needs.
Introduction to Thrombin and Chromogenic Substrates
Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin.[1] The use of synthetic chromogenic substrates has become a widely adopted method for the determination of enzyme and inhibitor activities in both research and clinical settings.[2][3] These substrates are typically short peptides that mimic the natural cleavage site of the enzyme, conjugated to a chromophore, most commonly p-nitroaniline (pNA). When the substrate is cleaved by the enzyme, the pNA is released, resulting in a measurable color change that is proportional to the enzyme's activity.[4][5]
Comparison of Kinetic Parameters
The efficiency and specificity of a chromogenic substrate are determined by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate. A lower Km value generally indicates a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.
Below is a summary of the kinetic parameters for several common chromogenic substrates for thrombin.
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| S-2238 | Human α-thrombin | 7.0[4][6] | 102[7] | 14.6 |
| Bovine α-thrombin | 9.0[4][6] | 130[7] | 14.4 | |
| Chromozym TH | Human α-thrombin | 1.6[7] | 47[7] | 29.4 |
| Bovine α-thrombin | 2.5[7] | 65[7] | 26.0 | |
| Spectrozyme TH | Human α-thrombin | 3.26[5] | 272.5[5] | 83.6 |
| Bovine α-thrombin | 4.0[7] | 110[7] | 27.5 |
Specificity Profile
An ideal chromogenic substrate for thrombin should be highly specific, with minimal cross-reactivity with other serine proteases that may be present in biological samples, such as Factor Xa, plasmin, and trypsin.[2][8] The specificity can be assessed by comparing the rate of hydrolysis of the substrate by thrombin to its hydrolysis by other proteases.
| Substrate | Relative Reactivity with Thrombin | Relative Reactivity with Factor Xa | Relative Reactivity with Plasmin | Relative Reactivity with Trypsin |
| S-2238 | High | Low | Moderate | Moderate |
| Chromozym TH | High | Low | Moderate | Moderate |
| Spectrozyme TH | High | Low | Low | Low |
| S-2222 | Low | High | Low | Low |
Note: This table provides a qualitative summary based on available literature. Quantitative data on the hydrolysis rates by different enzymes is recommended for precise comparison.
Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters of a chromogenic substrate with thrombin.
Objective: To determine the Km and Vmax of a chromogenic substrate for thrombin.
Materials:
-
Purified human or bovine thrombin of known concentration
-
Chromogenic substrate (e.g., S-2238, Chromozym TH, Spectrozyme TH)
-
Assay buffer (e.g., 0.05 M Tris-HCl, 0.1 M NaCl, pH 7.4-8.4)[9]
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in distilled water.[4] The concentration should be determined using the molar extinction coefficient.[9]
-
Prepare a series of dilutions of the substrate in the assay buffer, ranging from concentrations well below to well above the expected Km.
-
Prepare a working solution of thrombin in the assay buffer. The final concentration in the well should be in the nanomolar range.
-
-
Assay Performance:
-
Add a fixed volume of the thrombin solution to each well of the microplate.
-
To initiate the reaction, add a corresponding volume of each substrate dilution to the wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time at a constant temperature (e.g., 37°C).[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
-
Visualizing Experimental Workflow and Thrombin Signaling
To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining substrate specificity and the thrombin signaling pathway.
Caption: Experimental workflow for determining kinetic parameters.
Caption: Simplified thrombin signaling pathway.
Conclusion
The selection of a chromogenic substrate for thrombin should be based on a careful consideration of the specific application and the required sensitivity and specificity. For applications requiring high sensitivity, substrates with a high kcat/Km ratio, such as Spectrozyme TH, may be preferable. When specificity is the primary concern, it is crucial to select a substrate with minimal cross-reactivity to other proteases potentially present in the sample. The experimental protocols and data presented in this guide provide a foundation for making an informed decision to ensure the accuracy and reliability of your research findings.
References
- 1. Thrombin - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. cellmolbiol.org [cellmolbiol.org]
- 4. endotell.ch [endotell.ch]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. aniara.com [aniara.com]
- 7. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New chromogenic substrates for thrombin with increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
A Comparative Guide to Chromogenic Kallikrein Assays: Focus on Tos-Gly-Pro-Arg-ANBA-IPA
For researchers, scientists, and drug development professionals, the accurate measurement of kallikrein activity is crucial in various fields, including thrombosis, inflammation, and oncology. Chromogenic assays offer a sensitive and straightforward method for this purpose. This guide provides a comparative overview of the performance of the Tos-Gly-Pro-Arg-ANBA-IPA assay, with a focus on its linearity and range of detection, alongside other commonly used chromogenic substrates.
Principle of Chromogenic Kallikrein Assays
Chromogenic assays for kallikrein are based on the enzymatic cleavage of a synthetic peptide substrate by kallikrein. The substrate is composed of a short amino acid sequence that is specifically recognized by kallikrein, linked to a chromophore, typically p-nitroaniline (pNA). When kallikrein cleaves the peptide bond, the pNA is released, resulting in a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the kallikrein activity in the sample.
Performance Comparison of Chromogenic Substrates
| Substrate | Linear Range | Limit of Detection (LOD) | Key Characteristics |
| This compound | Data not available | Data not available | A chromogenic peptide substrate designed for kallikrein activity measurement. Further validation data is required to establish its performance characteristics. |
| S-2302 (H-D-Pro-Phe-Arg-pNA) | Reported to be linear up to 3 times the normal plasma kallikrein activity[1] | Not explicitly stated, but implied to be sensitive for plasma levels | A widely used substrate for plasma prekallikrein and kallikrein activity. It is also sensitive to plasmin, which can be a source of interference. |
| S-2266 (H-D-Val-Leu-Arg-pNA) | Data not available | Data not available | A chromogenic substrate for glandular kallikrein. |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. Below are generalized protocols for performing chromogenic kallikrein assays.
Experimental Protocol for Kallikrein Activity Assay using a Chromogenic Substrate (General)
Materials:
-
Purified kallikrein or plasma sample
-
Chromogenic substrate (e.g., this compound, S-2302)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Microplate reader or spectrophotometer with 405 nm filter
-
Microplates or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in sterile distilled water. The final concentration in the assay will depend on the specific substrate's Km value (typically 2-3 times the Km).
-
Prepare dilutions of your kallikrein standard or sample in the assay buffer.
-
-
Assay Reaction:
-
Add a defined volume of the assay buffer to each well of the microplate.
-
Add the kallikrein standard or sample to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes) to allow the temperature to equilibrate.
-
Initiate the reaction by adding the pre-warmed chromogenic substrate solution to each well.
-
-
Measurement:
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, stop the reaction after a fixed time with a suitable reagent (e.g., acetic acid) and measure the final absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for each sample.
-
Generate a standard curve by plotting the reaction rate against the concentration of the kallikrein standards.
-
Determine the kallikrein activity in the unknown samples by interpolating their reaction rates from the standard curve.
-
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and procedural steps, the following diagrams are provided.
Conclusion
Chromogenic assays are a valuable tool for the quantification of kallikrein activity. While the this compound substrate holds promise, further studies are required to fully characterize its linearity and detection range to allow for a direct and comprehensive comparison with established substrates like S-2302. The selection of the most appropriate substrate will depend on the specific application, required sensitivity, and the potential for interfering substances in the sample matrix. Researchers are encouraged to perform their own validation studies to ensure the chosen assay meets the requirements of their experimental design.
References
Safety Operating Guide
Personal protective equipment for handling Tos-Gly-Pro-Arg-ANBA-IPA
Essential Safety and Handling Guide for Tos-Gly-Pro-Arg-ANBA-IPA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the chromogenic peptide substrate, this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is necessary to minimize exposure and ensure safety. The following PPE is recommended based on standard laboratory safety protocols and information from safety data sheets for similar peptide compounds.
Routine Handling:
-
Eye Protection: Chemical safety goggles or safety glasses should be worn at all times in the laboratory.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[2][3][4][5] Gloves should be inspected before use and changed immediately if contaminated or compromised.[2]
-
Body Protection: A standard laboratory coat or gown is recommended to protect clothing and skin from potential splashes.[1][2]
-
Footwear: Closed-toe shoes must be worn to protect against spills and falling objects.[5]
Handling of Powders or in Case of Spills:
-
Respiratory Protection: An appropriate respirator should be worn to avoid inhalation of dust particles, especially when handling the powdered form of the compound or during a spill.[3][4]
-
Enhanced Hand Protection: In the event of a spill, heavy rubber gloves are recommended for cleanup.[3]
-
Enhanced Body Protection: Additional protective clothing may be necessary depending on the scale of the spill.[3]
-
Eye Protection: Chemical safety goggles are required to protect against airborne particles.[3]
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed container in a cool, dry place.[3] The recommended storage temperature is -20°C.[3]
2. Preparation and Use:
-
All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with eyes, skin, and clothing.[3]
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
After handling, wash hands thoroughly with soap and water.[4]
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including a respirator, chemical safety goggles, and heavy rubber gloves, before attempting to clean up.[3]
-
For powdered spills, carefully sweep up the material, place it in a sealed bag, and hold for waste disposal.[3] Avoid creating dust.[3]
-
For liquid spills, absorb with an inert material and place in a suitable container for disposal.
-
Thoroughly clean the spill area with a suitable solvent.
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste materials, including unused product and contaminated items (e.g., gloves, wipes), in a clearly labeled, sealed container.
-
Solvent Dissolution: The recommended disposal method involves dissolving or mixing the material with a combustible solvent.[3]
-
Incineration: The solvent mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Regulatory Compliance: Always observe all federal, state, and local environmental regulations for chemical waste disposal.[3]
Summary of Personal Protective Equipment
| Scenario | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Routine Handling | Safety Glasses/Goggles | Nitrile Gloves | Not typically required if in a fume hood | Lab Coat |
| Weighing Powder | Safety Goggles | Nitrile Gloves | Respirator | Lab Coat |
| Spill Cleanup | Chemical Safety Goggles | Heavy Rubber Gloves | Respirator | Protective Clothing |
| Fire Emergency | Self-Contained Breathing Apparatus (SCBA) | Not specified | Self-Contained Breathing Apparatus (SCBA) | Protective Clothing |
Safe Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. peptide.co.jp [peptide.co.jp]
- 4. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
